C16-ceramide
Description
Overview of Sphingolipid Metabolism and Signaling Pathways
Sphingolipid metabolism is a complex network of interconnected pathways involving the synthesis, interconversion, and degradation of various sphingolipid species. Ceramides (B1148491) stand at a central hub of this metabolism. researchgate.netnih.gov The three major pathways contributing to ceramide generation are the de novo synthesis pathway, the salvage pathway, and the sphingomyelin (B164518) pathway. researchgate.netfrontiersin.org
The de novo pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT), leading to the formation of 3-ketodihydrosphingosine, which is subsequently reduced to sphinganine (B43673). frontiersin.orgmdpi.comnih.gov Sphinganine is then N-acylated by one of six ceramide synthases (CerS1-6) to form dihydroceramides. biorxiv.orgnih.gov Finally, dihydroceramides are desaturated to produce ceramides. biorxiv.orgmdpi.com
The salvage pathway recycles sphingoid bases, such as sphingosine (B13886), which are generated from the breakdown of complex sphingolipids, including sphingomyelin and glycosphingolipids. researchgate.netmdpi.com Sphingosine can be re-acylated by ceramide synthases to form ceramides. mdpi.com
The sphingomyelin pathway involves the hydrolysis of sphingomyelin by sphingomyelinases (SMases) to generate ceramide and phosphocholine. biorxiv.orgmdpi.com Different types of SMases (acid, neutral, and alkaline) are involved in this process, located in various cellular compartments. biorxiv.org
Ceramides can be further metabolized into other bioactive sphingolipids, such as sphingosine-1-phosphate (S1P), catalyzed by sphingosine kinases, or hydrolyzed back to sphingosine and a free fatty acid by ceramidases. wikipedia.orgnih.gov The balance between ceramide and S1P levels, often referred to as the "ceramide/S1P rheostat," is crucial in determining cell fate, influencing processes like apoptosis and survival. nih.gov
Sphingolipids, including ceramides, participate in a variety of cellular signaling pathways. researchgate.netnih.govmdpi.com Ceramides have been shown to influence processes such as apoptosis, cell growth, differentiation, and inflammation. wikipedia.orgnih.gov They can act by altering membrane properties, forming lipid rafts that serve as platforms for signaling molecules, or by directly interacting with effector proteins. wikipedia.orgnih.govcsic.es
Significance of Ceramide Acyl Chain Length Specificity in Biological Regulation
The biological activity and cellular functions of ceramides are significantly influenced by the length and saturation of their N-linked acyl chains. biorxiv.orgresearchgate.netutl.pt Different ceramide species, distinguished by their acyl chain lengths (e.g., C16, C18, C24), exhibit distinct tissue distribution and cell type-specific biological functions. researchgate.net
Ceramide synthases (CerS1-6) display distinct specificities for acyl-CoA substrates, leading to the synthesis of ceramides with specific acyl chain lengths. biorxiv.orgnih.govmdpi.com For example, CerS5 primarily synthesizes C16-ceramide, while CerS2 is mainly involved in the synthesis of very long-chain ceramides (C20-C24). utl.ptnih.govnih.gov This differential specificity of CerS isoforms contributes to the diverse ceramide profiles observed in different tissues and cellular compartments. mdpi.com
Studies have highlighted the differential roles of ceramide species based on their acyl chain length in various biological processes:
Apoptosis: this compound has been particularly implicated in promoting apoptosis in various cell types, including cancer cells. researchgate.netnih.govacs.org In contrast, very long-chain ceramides, such as C24-ceramide, have sometimes been associated with cell survival. researchgate.net
Metabolic Regulation: Long-chain ceramides (C16-C22), including this compound, have been correlated with insulin (B600854) resistance and metabolic dysfunction. biorxiv.orgresearchgate.netnih.gov Conversely, very long-chain ceramides (>C22) may improve insulin signaling. researchgate.net Elevated levels of C16:0 and C18:0 ceramides have been linked to hyperinsulinemia and insulin resistance. biorxiv.orgnih.gov
Membrane Properties: The acyl chain length of ceramides affects their impact on membrane biophysical properties, such as membrane fluidity and the formation of lipid domains like rafts. wikipedia.orgutl.ptresearchgate.net this compound can influence membrane order and promote phase separation. utl.pt
Skin Barrier Function: In the skin, ceramides with different acyl chain lengths contribute to the structural integrity and barrier function of the stratum corneum. wikipedia.orgresearchgate.netdovepress.comasiaresearchnews.com Ultra-long chain ceramides (>C24) are particularly important for maintaining a functional skin barrier, and alterations in the balance between long-chain and ultra-long-chain ceramides are observed in skin disorders like atopic dermatitis. wikipedia.orgmdpi.comdovepress.com
The distinct biological effects of different ceramide species underscore the importance of considering ceramide acyl chain length specificity when studying sphingolipid function and its involvement in disease.
Historical Context of this compound Research Evolution
The study of ceramides evolved from the initial understanding of sphingolipids as purely structural components of cell membranes to their recognition as crucial signaling molecules. Early research focused on ceramides as a class of lipids involved in various cellular responses, particularly apoptosis. wikipedia.orgnih.gov
As analytical techniques advanced, allowing for the separation and identification of individual ceramide species, researchers began to appreciate the heterogeneity within the ceramide family and the potential for distinct functions based on acyl chain length. The development of methods like liquid chromatography with tandem mass spectrometry has been instrumental in profiling the diverse ceramide species present in tissues and cells. asiaresearchnews.com
Studies in the late 1990s and early 2000s started to specifically investigate the roles of individual ceramide species, including this compound. Research began to link specific ceramide chain lengths to particular cellular outcomes and disease states. For instance, early work demonstrated the elevation of endogenous this compound during TNF-alpha-induced apoptosis in hepatocytes, highlighting its pro-apoptotic role in this context. nih.gov
The involvement of this compound in insulin resistance and metabolic disorders gained prominence as studies revealed correlations between elevated levels of specific ceramide species, including C16:0, and conditions like obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD). wikipedia.orgbiorxiv.orgnih.gov The identification of ceramide synthases and their acyl chain specificities further propelled research into the regulatory mechanisms controlling the production of different ceramide species and their impact on health. biorxiv.orgnih.govnih.gov
Structure
2D Structure
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKGFDKKRUKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865168 | |
| Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70865168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24696-26-2 | |
| Record name | C16 Ceramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
C16 Ceramide Biosynthesis, Metabolism, and Homeostasis
De Novo Synthesis Pathways of C16-Ceramide
The de novo synthesis of sphingolipids, including this compound, primarily occurs at the endoplasmic reticulum (ER) frontiersin.orgmdpi.comnih.gov. This pathway is initiated by the condensation of serine and a fatty acyl-CoA.
Role of Serine Palmitoyltransferase in Initial Sphingoid Base Formation
The first and rate-limiting step in the de novo synthesis pathway is catalyzed by serine palmitoyltransferase (SPT) frontiersin.orgmdpi.comresearchgate.netlife-science-alliance.orgmdpi.comd-nb.infojci.org. SPT is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme complex that condenses L-serine with palmitoyl-CoA to form 3-ketosphinganine frontiersin.orgresearchgate.netlife-science-alliance.orgmdpi.comnih.govebi.ac.uk. In mammals, the core SPT complex is a heterodimer of SPTLC1 and SPTLC2 or SPTLC3 subunits researchgate.netlife-science-alliance.orgmdpi.comebi.ac.uk. The expression of different SPT subunits can influence the preferred acyl-CoA substrate, with SPTLC1 and SPTLC2 preferably synthesizing the palmitoyl-containing sphingoid base, which is the most abundant in mammalian cells life-science-alliance.orgmdpi.com. This initial reaction is crucial as it forms the sphingoid backbone for all subsequent sphingolipids researchgate.netebi.ac.uk.
Research has shown that the kinetic properties of serine palmitoyltransferase govern the rate of long-chain base synthesis in intact cells, and the enzyme exhibits specificity for saturated fatty acyl-CoAs of approximately 16 carbon atoms nih.gov.
Contribution of Ceramide Synthase Isoforms (CerS5, CerS6) to this compound Production
Following the formation of sphinganine (B43673) (by reduction of 3-ketosphinganine), ceramide synthases (CerS) catalyze the N-acylation of the sphingoid base by adding a fatty acyl-CoA frontiersin.orgnih.govresearchgate.netd-nb.inforesearchgate.netfrontiersin.orgmdpi.com. Mammals possess six isoforms of ceramide synthases (CerS1-CerS6), each exhibiting distinct preferences for the length of the acyl-CoA chain researchgate.netfrontiersin.orgmdpi.comsydney.edu.auresearchgate.netoup.com.
CerS5 and CerS6 are the primary isoforms responsible for the synthesis of ceramides (B1148491) containing 16-carbon acyl chains, including this compound researchgate.netfrontiersin.orgmdpi.comsydney.edu.auoup.comnih.govresearchgate.net. These isoforms preferentially utilize palmitoyl-CoA as a substrate to form C16 dihydroceramide (B1258172), which is subsequently desaturated to this compound frontiersin.orgfrontiersin.orgmdpi.comnih.gov. Studies have highlighted the significant role of CerS6 in the production of this compound and its implication in various metabolic processes frontiersin.orgsydney.edu.aunih.gov. Both CerS5 and CerS6 contribute to radiation-induced this compound production nih.gov.
Fatty Acyl-CoA Precursors and Substrate Availability, including Palmitate, in this compound Synthesis
The availability of specific fatty acyl-CoA precursors is a critical factor influencing the production of different ceramide species. Palmitoyl-CoA, the activated form of palmitic acid (a 16-carbon saturated fatty acid), is a primary substrate for serine palmitoyltransferase in the initial step of de novo synthesis frontiersin.orgmdpi.comnih.govresearchgate.netlife-science-alliance.orgmdpi.comnih.govcambridge.org. The concentration of palmitic acid can directly impact the rate of long-chain base biosynthesis nih.gov.
Furthermore, palmitoyl-CoA serves as the preferred fatty acyl-CoA substrate for CerS5 and CerS6, directly contributing to the synthesis of this compound frontiersin.orgfrontiersin.orgoup.comnih.govresearchgate.net. Increased cytoplasmic palmitoyl-CoA, potentially driven by lipogenesis or cellular uptake of fatty acids, can fuel the de novo synthesis pathway and lead to increased ceramide synthesis, including this compound nih.govcambridge.orgmdpi.com. Dietary intake of saturated fatty acids, particularly palmitate, has been linked to increased levels of ceramides, including this compound nih.govcambridge.orgfrontiersin.org.
Salvage Pathway Contributions to the this compound Pool
In addition to de novo synthesis, ceramides can also be generated through the salvage pathway frontiersin.orgmdpi.commdpi.comd-nb.infomdpi.comnih.govresearchgate.netnih.govresearchgate.netfrontiersin.orgfrontiersin.orgnih.gov. This pathway involves the breakdown of complex sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids, into their constituent parts, including sphingosine (B13886) frontiersin.orgmdpi.comnih.govresearchgate.netnih.govresearchgate.netfrontiersin.org. Sphingosine can then be re-acylated by ceramide synthases to form ceramides nih.govresearchgate.netnih.govresearchgate.net.
The salvage pathway is estimated to contribute significantly to sphingolipid biosynthesis and turnover nih.gov. Studies have indicated that activation of the salvage pathway can lead to a selective increase in certain ceramide species, predominantly this compound, following the generation of free sphingosine nih.govresearchgate.netnih.govresearchgate.net. Ceramide synthases, including CerS5, are involved in the re-acylation of salvaged sphingosine to produce this compound nih.govresearchgate.netnih.govresearchgate.net.
This compound Degradation and Recycling Pathways
Ceramide levels are also controlled by their degradation, primarily through hydrolysis catalyzed by ceramidases.
Role of Ceramidases (Acid Ceramidase, Neutral Ceramidase) in this compound Hydrolysis
Ceramidases are enzymes that hydrolyze ceramides into sphingosine and a free fatty acid frontiersin.orgresearchgate.netnih.govmdpi.comfrontiersin.orgnih.govresearchgate.net. Based on their optimal pH, ceramidases are classified into different types, including acid ceramidase (AC) and neutral ceramidase (NC) researchgate.netmdpi.comfrontiersin.orgnih.gov.
Acid ceramidase (ASAH1) is a lysosomal enzyme that hydrolyzes ceramides, contributing to the generation of sphingosine, which can then be phosphorylated to sphingosine-1-phosphate (S1P) researchgate.netmdpi.comnih.gov. While acid ceramidase can hydrolyze ceramides with varying acyl chain lengths, studies suggest it has moderate activity on this compound compared to shorter chain ceramides researchgate.netmdpi.comnih.gov. Genetic deficiency in acid ceramidase leads to the accumulation of ceramides, including this compound, as observed in Farber disease nih.govnih.govnih.gov.
Neutral ceramidase (ASAH2) is another key enzyme involved in ceramide hydrolysis researchgate.netmdpi.comfrontiersin.orgnih.gov. Neutral ceramidase has been shown to hydrolyze long-chain ceramides, including this compound nih.govmedkoo.comsigmaaldrich.comfrontiersin.org. Its activity contributes to regulating ceramide homeostasis and influencing cellular processes mediated by ceramides and sphingosine frontiersin.orgnih.govmedkoo.com.
The balance between ceramide synthesis (de novo and salvage pathways) and degradation (by ceramidases) is crucial for maintaining cellular ceramide homeostasis researchgate.netnih.gov. Dysregulation of these pathways, leading to altered this compound levels, has been implicated in various cellular dysfunctions and diseases nih.govd-nb.infofrontiersin.orgmdpi.comresearchgate.netmdpi.comfrontiersin.orgnih.govnih.govnih.gov.
Further Metabolism to Downstream Sphingolipids
Once synthesized, this compound can be further metabolized into a variety of downstream sphingolipids, expanding its role in cellular signaling and structure. In the Golgi apparatus, ceramide can be converted to sphingomyelin (SM) through the transfer of a phosphorylcholine (B1220837) head group from phosphatidylcholine, a reaction catalyzed by SM synthases (SMS1 and SMS2). frontiersin.org Ceramide can also be glycosylated in the Golgi to form glucosylceramide, or in the ER to form galactosylceramide, serving as precursors for complex glycosphingolipids. frontiersin.org
Conversely, ceramides can be deacylated by ceramidases to produce sphingosine. researchgate.netfrontiersin.org Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate sphingosine-1-phosphate (S1P). researchgate.netfrontiersin.orgnih.govelifesciences.org This interconversion between ceramide, sphingosine, and S1P is a critical regulatory point in sphingolipid metabolism, often referred to as the "sphingolipid rheostat," where the balance between pro-apoptotic ceramide and pro-survival S1P dictates cell fate.
Ceramide can also be phosphorylated by ceramide kinase (CERK) to form ceramide-1-phosphate (C1P), another bioactive sphingolipid metabolite involved in various cellular processes. researchgate.netmdpi.com
Regulatory Mechanisms of this compound Metabolic Enzymes
The levels and activity of enzymes involved in this compound metabolism, particularly ceramide synthases, are tightly regulated at multiple levels to maintain sphingolipid homeostasis.
Transcriptional and Post-Translational Regulation of Ceramide Synthases
Regulation of CerS enzymes occurs at the transcriptional, post-transcriptional, and post-translational levels. nih.govontosight.aisustainability-directory.com Transcriptional regulation involves control of CerS mRNA levels by various factors and transcription factors that respond to cellular signals. nih.govontosight.ai For instance, activation of cannabinoid receptors can increase CerS3 and CerS6 mRNA levels, while leptin can decrease CerS2 and CerS4 mRNA levels. nih.gov Sterol regulatory element-binding protein (SREBP), a transcription factor regulating lipid biosynthesis genes, also modulates the expression of genes involved in ceramide biosynthesis. ontosight.ai Estrogen and GPER1 have been shown to upregulate CerS4 and CerS5 in human breast cancer cells via activation of AP-1. researchgate.net
Post-translational modifications, such as phosphorylation and ubiquitination, can regulate the activity and stability of ceramide biosynthetic enzymes. ontosight.ai For example, phosphorylation of the S. cerevisiae ceramide synthase components Lag1 and Lac1 by Ypk1 stimulates their activity in response to heat and reduced sphingolipid levels. oup.com While research on mammalian CerS regulation is still developing, these findings in yeast suggest similar mechanisms may exist. nih.gov
Feedback Loops and Inter-Pathway Control in this compound Homeostasis
Sphingolipid metabolism involves complex feedback loops and inter-pathway control mechanisms to maintain homeostasis. The accumulation of ceramides can inhibit the activity of enzymes involved in their biosynthesis, providing a negative feedback mechanism. ontosight.ai
The balance between ceramide and S1P is a key aspect of inter-pathway control. Sphingosine kinase, which produces S1P from sphingosine (derived from ceramide breakdown), can influence ceramide biosynthesis by modulating CerS activity. ontosight.ai Conversely, altered CerS activity and subsequent ceramide levels can impact the availability of sphingosine for S1P synthesis, thereby influencing the S1P signaling pathway. Studies in zebrafish have shown that loss of SphK2 leads to elevated sphingosine and upregulation of CerS2b as a salvage pathway to normalize sphingosine levels, demonstrating a feedback mechanism where CerS can respond to sphingosine accumulation. elifesciences.org
There is also evidence of crosstalk between sphingolipid metabolism and other lipid pathways, as well as signaling cascades. For example, this compound has been shown to regulate the mTOR signaling pathway, which is involved in cell growth and proliferation, and this regulation can have opposite effects compared to S1P/S1PR2 signaling. nih.gov Furthermore, this compound can act as a natural regulatory ligand for the tumor suppressor protein p53, binding directly to its DNA-binding domain and stabilizing it, which can lead to p53 accumulation and activation of downstream targets involved in cellular stress response. researchgate.netnih.govmdpi.com This interaction highlights a direct link between this compound and a major cellular signaling node.
Perturbations in this compound levels and the regulation of its metabolic enzymes have been implicated in various pathological conditions, including metabolic disorders like insulin (B600854) resistance and obesity, as well as certain cancers. creative-proteomics.comnih.govfrontiersin.orgnih.govmdpi.com For instance, increased this compound levels are associated with insulin resistance in skeletal muscle and hepatocytes. frontiersin.orgfrontiersin.orgmdpi.com CerS6-mediated this compound has been linked to fatty liver development. frontiersin.org In some cancers, such as head and neck cancer, addiction to CerS6/C16-ceramide has been observed, with its downregulation leading to apoptosis. nih.govresearchgate.net
These findings underscore the intricate regulatory network controlling this compound metabolism and its profound impact on cellular function and disease pathogenesis.
Intracellular Localization and Trafficking of C16 Ceramide
Endoplasmic Reticulum as a Primary Synthesis Site for C16-Ceramide
The de novo synthesis of ceramides (B1148491), including this compound, primarily takes place in the endoplasmic reticulum (ER). mdpi.comspandidos-publications.comfrontiersin.orgnih.gov This pathway involves the enzyme serine palmitoyl-transferase (SPT) catalyzing the initial, rate-limiting step, followed by the action of ceramide synthases (CerS). frontiersin.org Mammalian cells express six CerS isoforms (CerS1-CerS6), each exhibiting preferences for fatty acyl chains of different lengths. CerS5 and CerS6 are predominantly responsible for generating ceramides with C114-C16 acyl chains, including this compound. mdpi.com The localization of CerS enzymes in the ER and nuclear envelope underscores the ER's role as the main site for ceramide synthesis. mdpi.com
Inter-Organelle Transport Mechanisms of this compound
Following synthesis in the ER, this compound must be transported to other cellular compartments for further metabolism or to exert its functions. This inter-organelle transport occurs through both vesicular and non-vesicular pathways. mdpi.combiologists.comnih.gov
Ceramide Transfer Protein (CERT)-Mediated Movement to the Golgi Apparatus
A major non-vesicular pathway for ceramide transport from the ER to the Golgi apparatus is mediated by the Ceramide Transfer Protein (CERT), also known as STARD11. mdpi.comresearchgate.netnih.gov CERT is a cytosolic protein that acts at membrane contact sites between the ER and the trans-Golgi region. mdpi.comresearchgate.netnih.gov CERT contains a START domain that specifically binds and transports ceramide. researchgate.netnih.govpnas.org This protein efficiently transfers natural d-erythro-C16-ceramide. pnas.org CERT-mediated transfer can dramatically accelerate this compound movement, reducing the time from days to approximately 10 minutes in cell-free systems. mdpi.com This directed transport by CERT is crucial for the synthesis of sphingomyelin (B164518), which occurs in the Golgi apparatus using ceramide as a precursor. mdpi.comresearchgate.netnih.gov The interaction of CERT with the ER is facilitated by the binding of its FFAT motif to the ER membrane protein VAP, while its PH domain targets the Golgi by recognizing PI4P. nih.govscientificarchives.com
Vesicular and Non-Vesicular Transport Modalities
Lipid transport between organelles occurs via both vesicular and non-vesicular mechanisms. mdpi.combiologists.comnih.gov While CERT-mediated transport is a well-characterized non-vesicular route for ceramide from the ER to the Golgi in mammalian cells, other mechanisms also contribute. nih.govresearchgate.netnih.gov In yeast, both vesicular and non-vesicular pathways are involved in ceramide transport to the Golgi. biologists.comnih.govcapes.gov.br Non-vesicular transport can occur through the movement of lipid monomers through the cytosol or at membrane contact sites between organelles. nih.gov Vesicular transport involves the packaging of lipids into vesicles that bud off from one organelle and fuse with another. mdpi.comnih.gov Studies in yeast have shown that vesicular transport of ceramide from the ER to the Golgi requires Osh proteins. biologists.com
Role of Mitochondria-Associated Membranes (MAMs) in this compound Dynamics
Mitochondria-associated membranes (MAMs) are dynamic membrane contact sites between the ER and mitochondria that play a significant role in lipid exchange and transport between these organelles. mdpi.comfrontiersin.orglipotype.comfrontiersin.orgfrontiersin.org These regions are enriched in enzymes involved in lipid synthesis and transport, and they facilitate the transfer of lipids, including ceramide, from the ER to mitochondria. frontiersin.org CerS6, which produces this compound, is localized to MAMs and mitochondria, and the levels of this compound in these compartments are specifically regulated by CerS6. lipotype.comportlandpress.com This suggests a direct role for MAMs in the dynamics and transport of this compound to mitochondria. lipotype.comfrontiersin.orgfrontiersin.org
Subcellular Distribution and Compartmentalization of this compound Pools
This compound is not uniformly distributed throughout the cell; instead, it is found in specific subcellular compartments where it exerts distinct functions.
Mitochondrial Localization and Dynamics of this compound
Mitochondria are important sites for this compound localization and action. spandidos-publications.comfrontiersin.orgresearchgate.netnih.govscientificarchives.comnih.govfrontiersin.orgportlandpress.commdpi.comlipidmaps.orguni.lufrontiersin.org Ceramides, including this compound, are normal components of mitochondrial membranes and are necessary for normal mitochondrial function. frontiersin.org While ceramides are primarily synthesized in the ER, recent reports indicate the presence of ceramide synthesis and metabolism enzymes within mitochondria, suggesting localized ceramide generation can also occur there. frontiersin.org this compound has been shown to accumulate in mitochondria and is involved in various mitochondrial processes. frontiersin.orgportlandpress.commdpi.com For instance, this compound can influence mitochondrial outer membrane permeabilization and apoptosis, potentially by forming channels or interacting with proteins like Bax. mdpi.comfrontiersin.orgportlandpress.comlipidmaps.orgpnas.orgfrontiersin.orgtandfonline.com Studies have shown that this compound, particularly when localized to mitochondria, can induce mitophagy. frontiersin.org Furthermore, CerS6-derived this compound has been shown to interact with the mitochondrial fission factor (Mff), regulating mitochondrial dynamics. lipotype.comfrontiersin.orgportlandpress.com The specific localization of CerS6-derived C16-ceramides to mitochondria and MAMs, in contrast to C16-ceramides from CerS5 which localize elsewhere, highlights the compartmentalization and distinct roles of ceramide pools based on their synthesis and trafficking. lipotype.comportlandpress.com
Here is a summary of the intracellular localization and trafficking of this compound:
| Process | Location(s) Involved | Key Protein(s)/Mechanism(s) | Notes |
| De novo Synthesis | Endoplasmic Reticulum (ER) | Serine Palmitoyl-Transferase (SPT), Ceramide Synthases (CerS5, CerS6) | Primary site of synthesis. mdpi.comspandidos-publications.comfrontiersin.orgnih.govmdpi.com CerS5 and CerS6 prefer C16. mdpi.com |
| ER to Golgi Transport | ER, Golgi Apparatus | Ceramide Transfer Protein (CERT), Vesicular Transport | CERT mediates major non-vesicular pathway. mdpi.comresearchgate.netnih.gov Vesicular transport also occurs. mdpi.combiologists.comnih.gov |
| CERT-Mediated Transport | ER-Golgi Contact Sites | CERT (START domain, PH domain, FFAT motif) | Efficient, non-vesicular transfer. mdpi.comresearchgate.netnih.govpnas.org Requires interaction with VAP and PI4P. nih.govscientificarchives.com |
| Inter-Organelle Lipid Exchange | Mitochondria-Associated Membranes (MAMs) | Various lipid transfer proteins | Facilitates lipid transfer between ER and mitochondria. mdpi.comfrontiersin.orglipotype.comfrontiersin.orgfrontiersin.org |
| Mitochondrial Localization | Mitochondria | Ceramide Synthases (CerS), Transport via MAMs | Present in mitochondrial membranes. frontiersin.orgfrontiersin.org Involved in mitochondrial function and apoptosis. frontiersin.orgfrontiersin.orgportlandpress.commdpi.comlipidmaps.orgpnas.orgfrontiersin.orgtandfonline.com |
Plasma Membrane and Lipid Raft Association of this compound
Lipid rafts are specialized microdomains within the plasma membrane that are enriched in sphingolipids and cholesterol. These domains play important roles in membrane trafficking and signaling nih.govmdpi.comnih.gov. This compound, a natural hydrolysis product of sphingomyelin, is generated by sphingomyelinases, which cleave the choline (B1196258) head group from sphingomyelin biologists.com. This process can occur at the plasma membrane within lipid rafts upon cellular stimulation nih.govnih.gov.
The presence of this compound at the cell surface has been suggested to precede and regulate the clustering and phosphorylation of FcγRII receptors within rafts biorxiv.org. FcγRII is an inhibitory immune receptor, and this compound's association with these rafts may act as a negative regulator of IgG-dependent phagocytosis biorxiv.org. Studies using model membranes have shown that long-chain ceramides, such as this compound, can segregate from the liquid disorder (Ld) phase and influence the properties of liquid order (Lo) domains biologists.com. While short-chain ceramides (e.g., C2 and C6) can perturb the lipid packing of Lo domains, long-chain ceramides like C16 and C18 are the primary hydrolysis products of sphingomyelin and have different effects on membrane phase behavior biologists.com.
Ceramide's ability to stabilize and promote raft formation in model membranes has been observed nih.gov. Furthermore, both pure C18:0-ceramide and natural ceramide mixtures have been shown to displace sterols from rafts, a phenomenon confirmed in studies using both model and cellular membranes nih.gov. This displacement appears relevant for the constitutive degradation of intralysosomal membranes nih.gov. Ceramide-rich rafts have been implicated in diverse biological processes nih.gov.
This compound can also be generated by Ceramide Synthase 6 (CerS6) spandidos-publications.com. While CerS5 also produces this compound, differences in the final intracellular localization of this compound generated by CerS5 and CerS6 may exist, as only CerS6 has been detected in mitochondria spandidos-publications.com.
Studies investigating the exchange of this compound between phospholipid vesicles suggest that diffusion is unlikely to be a primary mechanism for its transport between membranes nist.gov. This finding is consistent with the existence of a ceramide transfer protein (CERT), which mediates the nonvesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus nist.govpnas.orgmdpi.com. CERT specifically recognizes natural d-erythro ceramides, including those with C14-C20 amide-acyl chains like this compound, and facilitates their transfer pnas.org.
Lysosomal Accumulation and Degradation Sites
Ceramides, including this compound, are transported from the cell membrane along the endosomal pathway in the membrane of vesicles to the lysosome, where they are subsequently degraded by acid ceramidase (aCERase) researchgate.net. Lysosomal acid ceramidase (AC), encoded by the ASAH1 gene, is a key enzyme responsible for the hydrolysis of ceramide into sphingosine (B13886) and free fatty acids within the lysosomes mdpi.comtandfonline.com. A deficiency in AC activity, as seen in Farber disease, leads to the accumulation of ceramides, primarily within lysosomes mdpi.com.
Accumulation of this compound in the lysosome has been found to trigger lysosomal membrane permeabilization (LMP) by forming ceramide channels biorxiv.org. This accumulation can result from impaired lysosomal degradation of sphingolipids biorxiv.org. While increased de novo synthesis can contribute to elevated ceramide levels, disruption of lysosomal degradation appears to be a predominant mechanism for the accumulation of these lipids in certain conditions biorxiv.org.
In the context of preeclampsia, ceramide accumulates in lysosomal fractions tandfonline.com. This accumulation is linked to increased lysosomal biogenesis and exocytosis in trophoblast cells frontiersin.org. Ceramide acts as a powerful inducer of the transcription factor EB (TFEB), which regulates lysosomal formation and exocytosis frontiersin.org. The increase in lysosomes in preeclamptic placentae is accompanied by augmented lysosomal exocytosis in the syncytium, where ceramide accumulates frontiersin.org. This exuberant lysosomal exocytosis can lead to the accumulation of lysosomal sphingomyelin phosphodiesterase 1 (L-SMPD1) in syncytial plasma membrane lipid rafts and the release of active L-SMPD1 via ceramide-enriched exosomes frontiersin.org.
Under physiological conditions, the protection of cells from the critical accumulation of free this compound appears to necessitate neutral ceramidase (nCERase), which predominantly converts this compound to sphingosine and palmitic acid researchgate.net. However, in certain conditions, such as those involving impaired ELOVL6 elongation and elevated lysosomal pH, this compound can be synthesized and accumulate in the lysosome researchgate.net.
The compartmentalized model of ceramide synthesis suggests that this compound formation in the lysosome requires both an elevated lysosomal pH and impaired ELOVL6-initiated fatty acid elongation researchgate.net. In the absence of elevated pH, impairment of ELOVL elongation has minimal effects due to the lack of revaCERase/ceramide synthase activity researchgate.net.
Here is a summary of key points regarding this compound localization and degradation:
| Location | Associated Processes/Findings |
| Plasma Membrane | Association with lipid rafts, involvement in FcγRII signaling, potential negative regulator of phagocytosis, influences membrane phase behavior. nih.govbiologists.combiorxiv.org |
| Endosomal Pathway | Transport route from the cell membrane to the lysosome. researchgate.net |
| Lysosomes | Site of accumulation and degradation by acid ceramidase (AC). Accumulation can lead to lysosomal membrane permeabilization. researchgate.netmdpi.comtandfonline.combiorxiv.org |
| Trans-Golgi Network | High levels of this compound/cholesterol structural domains observed in some studies. nih.gov |
| Late Endosomes | High levels of this compound/cholesterol structural domains observed in some studies. nih.gov |
| Endoplasmic Reticulum | Site of de novo ceramide synthesis; ceramide is transported to the Golgi by CERT. pnas.orgmdpi.com |
Table 1: Intracellular Localization and Associated Processes of this compound
Molecular Interactions and Signal Transduction Mechanisms of C16 Ceramide
C16-Ceramide Interactions with Cellular Membranes
The integration of this compound into cellular membranes instigates significant alterations in their structure and function. These changes are pivotal in initiating and propagating downstream signaling events.
Formation of Ceramide-Rich Platforms (CRPs) and Membrane Microdomains
The generation of this compound within cellular membranes, often triggered by stimuli such as Fas ligand, leads to the formation of specialized membrane microdomains known as ceramide-rich platforms (CRPs) frontiersin.org. These platforms are distinct from classical lipid rafts and are characterized by the self-association of ceramide molecules, which exhibit poor miscibility with phospholipids (B1166683) mdpi.com. This property drives the coalescence of ceramides (B1148491) into larger, ordered domains mdpi.comresearchgate.net.
The formation of these platforms serves as a crucial mechanism for signal amplification. For instance, following Fas stimulation, the activation of acid sphingomyelinase (ASMase) generates this compound, which then organizes into CRPs frontiersin.org. These platforms facilitate the clustering of Fas receptor molecules, a prerequisite for the formation of the death-inducing signaling complex (DISC) and the subsequent activation of apoptotic pathways frontiersin.orgresearchgate.net. The introduction of exogenous this compound can directly trigger the formation of CRPs, highlighting its central role in this process frontiersin.org. Studies have shown that these this compound/cholesterol domains are prominently found in late endosomes and the trans-Golgi network nih.gov.
Influence on Membrane Fluidity and Organization
This compound exerts a profound influence on the biophysical properties of cellular membranes, notably affecting their fluidity and organization. The incorporation of saturated ceramides like this compound into fluid phospholipid membranes increases the order of the lipid acyl chains, promoting a transition towards a more rigid, gel-like phase mdpi.comnih.gov. This ordering effect is more pronounced with saturated ceramides compared to their unsaturated counterparts nih.gov.
The impact of this compound on membrane fluidity is complex and depends on factors such as its concentration and the surrounding lipid composition researchgate.netmdpi.com. By inducing the formation of gel-phase domains, this compound can lead to phase separation within the membrane, creating lateral heterogeneity nih.govnih.gov. This alteration in membrane organization can, in turn, influence the localization and function of membrane-associated proteins, thereby impacting cellular signaling researchgate.net. For example, the ratio of this compound to very-long-chain C24-ceramide has been suggested to regulate the membrane properties that are important for the function of receptors and proteins involved in cell migration researchgate.net.
Protein-C16-Ceramide Interactions and Molecular Effectors
Beyond its effects on membrane structure, this compound directly interacts with a variety of proteins to modulate their function and downstream signaling pathways.
Direct Binding Proteins (e.g., MFF, LC3BII, VDAC2, p53, Bcl-2 family proteins)
This compound has been shown to directly bind to and influence the activity of several key signaling proteins.
| Interacting Protein | Cellular Location | Functional Consequence of Binding |
| Mitochondrial Fission Factor (Mff) | Mitochondria | C16:0 sphingolipids derived from Ceramide Synthase 6 (CerS6) directly bind to Mff, promoting mitochondrial fragmentation. This interaction provides a mechanistic link between hepatic lipid accumulation and mitochondrial dynamics in the context of obesity and insulin (B600854) resistance. nih.gov |
| LC3BII | Autophagosomes, Mitochondria | While C18-ceramide directly binds to LC3BII to anchor autophagosomes to mitochondria and induce lethal mitophagy, studies suggest that endogenous this compound does not activate this specific mitophagy-promoting function. nih.gov |
| Voltage-Dependent Anion Channel 2 (VDAC2) | Mitochondrial Outer Membrane | Ceramides, including this compound, directly bind to VDAC2. This interaction is a critical step in mediating ceramide-induced apoptosis, positioning VDAC2 as a direct effector of ceramide's pro-apoptotic activity at the mitochondria. nih.govresearchgate.net |
| p53 | Nucleus, Cytoplasm | This compound binds with high affinity to the DNA-binding domain of the tumor suppressor protein p53. This interaction stabilizes p53, disrupts its association with the E3 ligase MDM2, leading to p53 accumulation, nuclear translocation, and activation of its downstream targets in response to cellular stress. researchgate.net |
| Bcl-2 family proteins | Mitochondria | This compound-generated pores in the mitochondrial outer membrane are utilized by the pro-apoptotic protein Bax to integrate into the membrane, facilitating the release of cytochrome c and inducing apoptosis. researchgate.netnih.gov |
This table summarizes the direct protein interactions of this compound and their functional outcomes based on available research.
Modulation of Protein Kinase Activity (e.g., PKCζ, Akt, ERK, CaMKII/CREB, p38)
This compound significantly impacts cellular signaling by modulating the activity of various protein kinases.
| Protein Kinase | Effect of this compound | Downstream Consequences |
| Protein Kinase Cζ (PKCζ) | This compound directly binds to the C-terminal domain of PKCζ, leading to its activation. This interaction is crucial for the recruitment of PKCζ to membrane microdomains. | Activated PKCζ can phosphorylate and inactivate Akt, contributing to the anti-proliferative and pro-apoptotic effects of ceramide. It is also involved in regulating the formation of cell-cell junctions. |
| Akt (Protein Kinase B) | This compound generally leads to the inhibition of Akt phosphorylation and activity. This can occur through the activation of protein phosphatases or via PKCζ-mediated inactivation. | Inhibition of the Akt survival pathway is a key mechanism by which this compound induces insulin resistance and apoptosis. |
| Extracellular signal-regulated kinase (ERK) | The effect of this compound on the ERK pathway can be context-dependent. Some studies report that this compound can lead to the activation of the ERK1/2 pathway, while others show an inhibition of ERK phosphorylation. | Modulation of the ERK pathway by this compound can influence processes such as cell proliferation, differentiation, and apoptosis. |
| CaMKII/CREB | This compound can induce the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). This effect is often mediated indirectly through the activation of other stress-activated kinases. | While a direct interaction with CaMKII (Calcium/calmodulin-dependent protein kinase II) is not clearly established, the phosphorylation of CREB can be regulated by ceramide-activated pathways such as the p38 MAPK cascade. |
| p38 Mitogen-Activated Protein Kinase (p38) | This compound is a known activator of the p38 MAPK signaling pathway. This activation can be triggered by ceramide-induced plasma membrane reorganization. | Activation of p38 MAPK by this compound is involved in mediating stress responses, including apoptosis and inflammation. |
This table outlines the modulatory effects of this compound on key protein kinases and the subsequent impact on cellular signaling.
Regulation of Protein Phosphatase Activity (e.g., PP1, PP2A)
This compound has been identified as a significant regulator of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). These enzymes play crucial roles in reversing the action of protein kinases, thereby controlling a wide array of cellular functions.
Long-chain ceramides, including this compound, can directly activate PP1 and PP2A. This activation is a key mechanism through which ceramide exerts its effects on downstream signaling pathways. For instance, the activation of PP2A by ceramide can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt (also known as Protein Kinase B), thereby promoting growth arrest. researchgate.net Some studies suggest that the interaction and subsequent regulation of PP2A may be influenced by the acyl chain length of the ceramide, with some evidence pointing to a preferential binding of C18-ceramide over this compound to the endogenous PP2A inhibitor, SET (I2PP2A). nih.gov By binding to SET, ceramide can relieve its inhibitory effect on PP2A, leading to the reactivation of the phosphatase. nih.govnih.gov This interaction can be stereospecific, highlighting the precise molecular recognition involved. nih.gov In the context of arterial dysfunction, elevated levels of C16:0 and C18:0 ceramides have been associated with increased PP2A activity. diabetesjournals.orgnih.gov
The activation of these phosphatases by this compound is a critical event that connects this lipid mediator to the regulation of major signaling hubs within the cell, as will be discussed in the following sections.
Downstream Signaling Cascades Activated by this compound
The influence of this compound extends to several critical downstream signaling cascades, impacting cellular metabolism, stress responses, and inflammation.
Insulin Signaling Pathway Modulation (e.g., PI3K/Akt inhibition, GLUT4 translocation)
This compound is a well-established negative regulator of the insulin signaling pathway. A primary mechanism for this inhibition is through the disruption of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Elevated levels of this compound can lead to the dephosphorylation and inactivation of Akt, a central kinase in the insulin signaling pathway responsible for mediating most of the metabolic actions of insulin. researchwithrowan.comspandidos-publications.com The activation of protein phosphatases like PP2A by ceramide is a key contributor to Akt dephosphorylation. researchgate.net
The inhibition of Akt has profound consequences on glucose metabolism. Akt is responsible for promoting the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane in response to insulin, a critical step for glucose uptake into muscle and adipose tissues. nih.govmdpi.com By inhibiting Akt, this compound impairs GLUT4 translocation, leading to decreased glucose uptake and contributing to insulin resistance. nih.govdiabetesjournals.org It has been demonstrated that short-chain ceramide analogs can inhibit insulin-stimulated glucose transport and GLUT4 translocation in adipocytes. nih.gov This inhibitory effect on the PI3K/Akt pathway appears to be a direct consequence of ceramide accumulation and is not necessarily dependent on the inhibition of upstream components like the insulin receptor substrate (IRS). nih.govnih.gov
Table 1: Impact of this compound on Key Proteins in the Insulin Signaling Pathway
| Protein/Process | Effect of this compound | Mechanism of Action | Reference |
| PI3K | Inhibition | Downstream of ceramide's effects, not a direct target. | nih.gov |
| Akt (Protein Kinase B) | Inhibition/Dephosphorylation | Activation of protein phosphatases (e.g., PP2A). | researchgate.netresearchwithrowan.comspandidos-publications.com |
| GLUT4 Translocation | Inhibition | Impaired Akt signaling prevents GLUT4 vesicle movement to the plasma membrane. | nih.govdiabetesjournals.org |
Endoplasmic Reticulum Stress Response (e.g., ATF6/CHOP activation)
This compound is also implicated in the modulation of the endoplasmic reticulum (ER) stress response, a cellular program activated by the accumulation of unfolded or misfolded proteins in the ER. Interestingly, the role of this compound in this pathway can be context-dependent.
In some cellular models, particularly in human head and neck squamous cell carcinomas, a reduction in this compound levels, achieved through the knockdown of ceramide synthase 6 (CerS6), has been shown to induce ER stress-mediated apoptosis. nih.govnih.govresearchgate.net This occurs through the selective activation of the Activating Transcription Factor 6 (ATF6)/C/EBP homologous protein (CHOP) arm of the unfolded protein response (UPR). nih.govnih.govresearchgate.net The loss of this compound can lead to the release of calcium from the ER, which in turn triggers Golgi fragmentation and the activation of ATF6, leading to CHOP-induced apoptosis. researchgate.netresearchgate.net Conversely, the generation of this compound by CerS6 can protect against ER stress-induced apoptosis. nih.govnih.govresearchgate.net This suggests a novel prosurvival role for this compound in certain cancer cells by maintaining ER homeostasis. nih.govnih.govresearchgate.net However, in other contexts, ceramide accumulation itself can induce the UPR. rupress.org
Table 2: Role of this compound in the ER Stress Response
| Condition | Key Signaling Molecules | Cellular Outcome | Reference |
| Decreased this compound | ATF6 activation, CHOP induction | ER stress-mediated apoptosis | nih.govnih.govresearchgate.net |
| Increased this compound | Protection against ER stress | Prosurvival in certain cancer cells | nih.govnih.govresearchgate.net |
Toll-like Receptor (TLR4/IKKβ) Pathway Interactions
This compound can interact with and modulate the Toll-like receptor 4 (TLR4) signaling pathway, a key component of the innate immune system that recognizes pathogen-associated molecular patterns, such as lipopolysaccharide (LPS). Ceramide has been identified as a potential TLR4 agonist, capable of activating TLR4-dependent signaling. nih.gov This suggests that ceramide can act as an endogenous danger signal that triggers inflammatory responses.
The activation of TLR4 by ceramide can lead to the recruitment of adaptor proteins and the subsequent activation of downstream signaling cascades, including the IκB kinase (IKK) complex. The IKK complex, which includes the catalytic subunit IKKβ, is responsible for phosphorylating IκB proteins, leading to their degradation and the subsequent activation and nuclear translocation of the transcription factor NF-κB. nih.govknu.ac.kr NF-κB then drives the expression of pro-inflammatory cytokines and other inflammatory mediators. Therefore, by activating the TLR4/IKKβ axis, this compound can contribute to the initiation and propagation of inflammatory responses.
Oxidative Stress Response Mechanisms (e.g., ROS generation, NOX2 activation)
This compound is a potent inducer of oxidative stress, primarily through the generation of reactive oxygen species (ROS). A major source of this compound-induced ROS is the mitochondria. This compound can directly inhibit complex IV of the mitochondrial respiratory chain, leading to electron leakage and the formation of superoxide (B77818) anions. nih.govnih.gov This disruption of mitochondrial function not only increases ROS production but also impairs cellular energy metabolism. nih.govnih.gov
Table 3: Mechanisms of this compound-Induced Oxidative Stress
| Mechanism | Key Molecular Target | Consequence | Reference |
| Mitochondrial Dysfunction | Complex IV of the electron transport chain | Inhibition, leading to ROS generation | nih.govnih.gov |
| Enzyme Activation | NADPH oxidase 2 (NOX2) | Assembly and activation, leading to superoxide production | researchgate.net |
Inflammasome Activation (e.g., NLRP3)
This compound can also trigger inflammatory responses through the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity. The NLRP3 inflammasome is responsible for the activation of caspase-1, which in turn cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms.
Ceramide acts as a positive modulator of NLRP3 inflammasome assembly. nih.govmaastrichtuniversity.nlresearchgate.netdp.tech The de novo synthesis of ceramide, for instance, induced by sodium palmitate, can lead to increased IL-1β secretion in a manner dependent on the NLRP3 inflammasome. nih.govmaastrichtuniversity.nl The mechanism by which ceramide activates the NLRP3 inflammasome is thought to involve mitochondrial oxidative stress. researchgate.net The ceramide-induced generation of mitochondrial ROS can act as a trigger for NLRP3 inflammasome assembly and activation. researchgate.net This links the pro-oxidant effects of this compound directly to the activation of a potent pro-inflammatory signaling platform.
C16 Ceramide S Roles in Fundamental Cellular Processes
Regulation of Programmed Cell Death (Apoptosis) by C16-Ceramide
This compound, a bioactive sphingolipid, is a significant regulator of programmed cell death, or apoptosis. It exerts its influence through multiple cellular pathways, acting as a key signaling molecule in the initiation and execution of this fundamental process. Its roles can be both pro-apoptotic and, in certain contexts, pro-survival, highlighting the complexity of its function.
This compound plays a crucial role in the intrinsic pathway of apoptosis, which is centered around the mitochondria. A primary mechanism by which this compound induces apoptosis is by directly affecting the integrity of the mitochondrial outer membrane. It has the ability to self-assemble and form channels within this membrane, leading to mitochondrial outer membrane permeabilization (MOMP). These channels are large enough to allow the passage of pro-apoptotic proteins that are normally sequestered in the intermembrane space.
The release of these proteins, most notably cytochrome c, into the cytoplasm is a critical step in the apoptotic cascade. Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, which subsequently activates initiator caspases. this compound has been shown to induce the release of not only cytochrome c but also other pro-apoptotic factors like apoptosis-inducing factor (AIF) and Smac/DIABLO from isolated mitochondria.
Furthermore, this compound's pro-apoptotic actions at the mitochondria are often synergistic with pro-apoptotic proteins from the Bcl-2 family, such as Bax. Evidence suggests that this compound can promote the translocation of Bax from the cytosol to the mitochondria. Bax then utilizes the ceramide-generated pores to integrate into the outer mitochondrial membrane, which further contributes to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors. The interaction between different ceramide species is also a regulatory factor; for instance, very long-chain ceramides (B1148491) can interfere with and reduce the potency of this compound-induced channel formation.
Table 1: Effects of this compound on Mitochondria-Dependent Apoptosis
| Effect of this compound | Mechanism | Key Interacting Molecules | Outcome |
|---|---|---|---|
| Forms channels in the outer mitochondrial membrane | Self-assembly into protein-permeable channels | - | Increased permeability of the outer mitochondrial membrane |
| Induces release of pro-apoptotic proteins | Permeabilization of the outer mitochondrial membrane | Cytochrome c, AIF, Smac/DIABLO | Activation of the intrinsic apoptotic pathway |
| Promotes Bax translocation | Facilitates movement of Bax from cytosol to mitochondria | Bax, VDAC2 | Enhanced mitochondrial permeabilization and cell death |
| Disrupts electron transport chain complexes | Leads to electron leakage and reactive oxygen species (ROS) production | ETC complexes | Increased oxidative stress and mitochondrial dysfunction |
This compound can trigger cell death through both caspase-dependent and caspase-independent pathways. The caspase-dependent pathway is the classical route of apoptosis, involving a cascade of proteolytic enzymes called caspases. Following the this compound-induced release of cytochrome c from the mitochondria, the apoptosome is formed, leading to the activation of caspase-9, an initiator caspase. This, in turn, activates executioner caspases like caspase-3, which are responsible for cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. Studies have shown that this compound treatment leads to the activation of caspase-3 and subsequent cleavage of substrates like PARP.
In addition to the caspase-dependent pathway, this compound can also induce a caspase-independent form of programmed cell death. This alternative route is particularly important when the caspase cascade is inhibited or non-functional. A key mediator of this pathway is the apoptosis-inducing factor (AIF), a flavoprotein that, upon its release from the mitochondria, translocates to the nucleus. In the nucleus, AIF induces chromatin condensation and large-scale DNA fragmentation, leading to cell death without the involvement of caspases. Research has demonstrated that this compound can cause the nuclear translocation of AIF. This highlights the versatility of this compound in executing cell death through multiple, sometimes redundant, pathways.
This compound is also implicated in the extrinsic pathway of apoptosis, which is initiated by the activation of death receptors on the cell surface. One of the most well-characterized death receptors is Fas (also known as CD95 or APO-1). The clustering of Fas receptors is a critical event for the initiation of the apoptotic signal. this compound has been shown to play a crucial role in this process by mediating the clustering of Fas/CD95 in sphingolipid-rich membrane microdomains called lipid rafts.
The generation of ceramide, including this compound, can be triggered by various stimuli, including anticancer drugs. This accumulation of ceramide at the cell surface facilitates the aggregation of Fas receptors, which is a prerequisite for the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). The formation of the DISC leads to the activation of caspase-8, which can then either directly activate executioner caspases or cleave the Bcl-2 family protein Bid, leading to the activation of the intrinsic mitochondrial pathway. The addition of this compound has been shown to restore the apoptotic response to Fas activation in cells deficient in acid sphingomyelinase, an enzyme that generates ceramide.
While this compound is predominantly viewed as a pro-apoptotic molecule, its ultimate effect on cell fate can be context-dependent. The balance between pro-apoptotic and pro-survival signals within a cell often determines the outcome of this compound signaling. The specific ceramide species, its subcellular localization, and the metabolic state of the cell can all influence its function.
In many cancer cells, an increase in this compound levels is associated with the induction of apoptosis. However, there are instances where ceramide metabolism can lead to pro-survival outcomes. For example, ceramide can be converted to ceramide-1-phosphate (C1P) by ceramide kinase. C1P has been shown to have anti-apoptotic effects, promoting cell survival and proliferation. This conversion represents a critical metabolic switch that can shift the balance from a death signal to a survival signal.
The interplay between different ceramide synthases and their products also adds a layer of complexity to the regulation of apoptosis. For instance, while this compound, primarily produced by ceramide synthase 5 and 6 (CerS5/6), is generally pro-apoptotic, other ceramide species with different acyl chain lengths may have opposing effects. The ratio of different ceramide species within a cell can therefore be a determining factor in its response to apoptotic stimuli. For example, overexpression of CerS6, which produces this compound, has been shown to promote the growth of certain cancer xenografts, suggesting a potential pro-survival role in that specific context.
Autophagy and Mitophagy Regulation by this compound
Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. Mitophagy is a selective form of autophagy that targets mitochondria for degradation. This compound has emerged as a key regulator of these processes.
This compound can act as an inducer of autophagy. Treatment of cells with this compound has been shown to increase the expression of the autophagic marker LC3B-II, indicating the formation of autophagosomes. Autophagosomes are double-membraned vesicles that engulf cytoplasmic material destined for degradation. The induction of autophagy by this compound may serve as a cellular stress response, attempting to clear damaged components and restore homeostasis.
In the context of mitophagy, ceramides, including this compound, have been shown to act as receptors on the mitochondrial membrane for LC3-II-containing autophagosomes. This interaction is crucial for targeting damaged or superfluous mitochondria for degradation. While some studies suggest that C18-ceramide is a more potent inducer of lethal mitophagy, this compound has also been shown to inhibit mitochondrial function and can induce mitophagy, particularly when its mitochondrial localization is favored. The process of ceramide-induced mitophagy is often dependent on mitochondrial fission, a process regulated by proteins such as Drp1.
Cell Cycle Progression and Growth Inhibition Mediated by this compound
This compound is a significant bioactive lipid that exerts anti-proliferative effects by intervening in the cell cycle, leading to growth inhibition. Its influence is notably observed through the induction of cell cycle arrest at critical checkpoints and the modulation of key regulatory proteins.
This compound has been demonstrated to halt cell cycle progression, primarily at the G0/G1 checkpoint . This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby inhibiting proliferation. Studies have shown that treatment of cells with exogenous, cell-permeable ceramides can induce a dramatic arrest in the G0/G1 phase of the cell cycle . This effect is often observed in various cancer cell lines, where the controlled progression of the cell cycle is dysregulated. The arrest at the G0/G1 checkpoint is a crucial mechanism by which this compound mediates its growth-suppressive activities. While the G0/G1 arrest is more commonly reported, there is also evidence suggesting that ceramides can induce a G2/M arrest in certain cell types, preventing the entry into mitosis.
The ability of this compound to induce cell cycle arrest is intrinsically linked to its capacity to modulate the expression and activity of key cell cycle regulatory proteins. The retinoblastoma protein (p-RB1) is a critical tumor suppressor that governs the G1/S transition . In its active, hypophosphorylated state, p-RB1 binds to E2F transcription factors, preventing the expression of genes required for S-phase entry. This compound has been shown to promote the dephosphorylation of p-RB1, thereby maintaining it in its active, growth-suppressive state . This dephosphorylation prevents the release of E2F, effectively blocking the cell cycle at the G1 checkpoint .
The phosphorylation status of p-RB1 is controlled by cyclin-dependent kinases (CDKs), which are themselves regulated by cyclins. This compound can indirectly inhibit CDK activity by modulating the levels of cyclins. For instance, a reduction in cyclin D1 levels has been observed following ceramide treatment, which would lead to decreased CDK4/6 activity and subsequent p-RB1 dephosphorylation . Furthermore, ceramide can influence the expression of CDK inhibitors, such as p21, which can bind to and inhibit the activity of cyclin-CDK complexes, further contributing to cell cycle arrest .
| Regulatory Protein | Effect of this compound | Consequence |
|---|---|---|
| p-RB1 (Retinoblastoma Protein) | Promotes dephosphorylation | Inhibits G1/S phase transition, leading to G0/G1 arrest |
| Cyclins (e.g., Cyclin D1) | Decreases expression | Reduces activation of CDKs |
| CDKs (Cyclin-Dependent Kinases) | Inhibits activity (indirectly) | Prevents phosphorylation of p-RB1 |
Inflammatory Responses and Immune Cell Function Modulation by this compound
This compound is an important signaling molecule in the regulation of inflammatory responses and the function of immune cells. It can modulate the production of inflammatory mediators and influence the behavior of various immune cell types.
This compound has a complex and often cell-type-specific role in regulating the production of pro-inflammatory cytokines. In some contexts, elevated levels of this compound, often generated by ceramide synthase 6 (CerS6), are associated with an increase in the secretion of Tumor Necrosis Factor-alpha (TNF-α) . For example, in macrophages, an increase in this compound can mediate IFN-γ-induced TNF-α release . TNF-α itself can also stimulate the production of ceramides, including this compound, creating a potential feedback loop that can amplify inflammatory signaling .
The role of this compound in the production of other key pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6), is also significant. Studies have shown that lipopolysaccharide (LPS), a potent stimulator of inflammation, can induce the secretion of TNF-α, IL-1β, and IL-6 . The pathways leading to the production of these cytokines can be influenced by ceramide levels. However, the effect of ceramide on IL-6 production can be inhibitory in some cellular systems . This suggests that the net effect of this compound on cytokine production is highly dependent on the specific stimulus and the cellular environment.
| Cytokine | Modulatory Effect of this compound | Cellular Context Example |
|---|---|---|
| TNF-α | Can increase production | Macrophages stimulated with IFN-γ |
| IL-1β | Can be influenced by ceramide pathways stimulated by LPS | Hepatic cells |
| IL-6 | Can be influenced by ceramide pathways; may be inhibitory in some contexts | Hepatic cells, breast cancer cells |
This compound plays a critical role in modulating the migration and activation of various immune cells. The balance between this compound and other ceramide species, such as C24-ceramide, at the plasma membrane of neutrophils can regulate their migratory properties. An increase in this compound levels has been shown to reduce the migration and activation of neutrophils . This effect is thought to be mediated by changes in membrane fluidity and the function of receptors and proteins important for cell movement .
In the context of T-lymphocytes, this compound generated by CerS6 is essential for optimal T-cell activation, proliferation, and cytokine production in response to allogeneic stimuli . Deficiencies in this compound can lead to diminished T-cell responses . Specifically, this compound is required for efficient T-cell receptor (TCR) signal transduction . Furthermore, exogenously added this compound can partially rescue the function of T-cells that have reduced ceramide concentrations . Ceramides are also involved in regulating the migration of dendritic cells to lymph nodes, a crucial step in the initiation of adaptive immune responses .
Mitochondrial Dynamics and Bioenergetics Influenced by this compound
This compound, a key sphingolipid metabolite, plays a significant role in modulating mitochondrial functions critical to cellular homeostasis. Its influence extends to the intricate processes of mitochondrial dynamics—fission and fusion—and the fundamental aspects of cellular energy production, including the electron transport chain and the maintenance of mitochondrial membrane potential.
Regulation of Mitochondrial Fission and Fusion
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their health and function. This compound has been identified as a pro-fission molecule, promoting the fragmentation of the mitochondrial network, a process implicated in various cellular stress responses and pathologies.
Research indicates that elevated levels of this compound, often associated with metabolic stress, lead to an increase in mitochondrial fission. This process is mediated by the key regulators of mitochondrial dynamics. This compound has been shown to interact with mitochondrial fission factor (Mff), a receptor on the outer mitochondrial membrane. This interaction facilitates the recruitment of dynamin-related protein 1 (Drp1) from the cytosol to the mitochondrial surface. The subsequent oligomerization of Drp1 at the mitochondrial outer membrane constricts and ultimately divides the mitochondrion.
In primary isolated trophoblast cells, for example, treatment with this compound resulted in a significant increase in both total and phosphorylated Drp1, which is the active form of the protein. This was accompanied by a decrease in Optic Atrophy 1 (OPA1), a key protein involved in inner mitochondrial membrane fusion. Electron microscopy of these cells confirmed an increase in globular, fragmented mitochondria following this compound exposure. Furthermore, this compound appears to disrupt mitochondrial dynamics by binding to the mitochondrial fusion protein Mitofusin 2 (Mfn2), further tipping the balance towards fragmentation. This ceramide-induced fission is a necessary prerequisite for mitophagy, the selective removal of damaged mitochondria.
| Key Protein | Effect of this compound | Cellular Outcome |
| Drp1 (Dynamin-related protein 1) | Increased phosphorylation and recruitment to mitochondria | Promotes mitochondrial fission |
| Mff (Mitochondrial fission factor) | Interacts with this compound to recruit Drp1 | Facilitates mitochondrial fission |
| Mfn2 (Mitofusin 2) | Binding by this compound | Inhibits mitochondrial fusion |
| OPA1 (Optic Atrophy 1) | Levels are decreased | Inhibits inner membrane fusion, contributing to fragmentation |
Effects on Mitochondrial Membrane Potential and ATP Production
The mitochondrial membrane potential (ΔΨm) is an essential component of oxidative phosphorylation, driving the synthesis of ATP by ATP synthase (Complex V). This compound can dissipate this potential, leading to a decline in cellular energy levels and potentially triggering apoptotic pathways.
The accumulation of this compound in mitochondrial membranes can lead to a loss of the inner mitochondrial membrane's integrity. One proposed mechanism for this is the formation of large, stable channels or pores by this compound molecules within the mitochondrial outer membrane. These ceramide-based channels can increase the permeability of the outer membrane to various molecules, including cytochrome c, a key event in the intrinsic apoptotic pathway. The formation of these pores, sometimes in concert with pro-apoptotic proteins like Bax, can lead to the collapse of the mitochondrial membrane potential.
This dissipation of ΔΨm directly uncouples the process of oxidative phosphorylation, which consequently reduces the efficiency of mitochondria to produce ATP. The resulting depletion of ATP, combined with increased oxidative stress and the release of pro-apoptotic factors, underscores the central role of this compound in mitochondrial dysfunction and cell fate decisions.
| Parameter | Impact of this compound | Mechanism |
| Mitochondrial Membrane Potential (ΔΨm) | Decrease / Collapse | Formation of ceramide channels in the outer membrane; disruption of ETC activity. |
| ATP Production | Reduction / Depletion | Uncoupling of oxidative phosphorylation due to loss of ΔΨm. |
| Mitochondrial Outer Membrane Permeability | Increase | Formation of large, stable pores by this compound molecules. |
C16 Ceramide in Preclinical Disease Models and Mechanistic Insights
Metabolic Disorder Models
Increased levels of ceramides (B1148491), including C16-ceramide, are linked to metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD/NASH), as well as cardiovascular disease. ahajournals.orgnih.govnih.govijbs.comresearchgate.netd-nb.infomdpi.comfrontiersin.org Preclinical studies utilizing animal models have provided significant insights into the mechanisms by which this compound contributes to these conditions.
Mechanisms of Insulin (B600854) Resistance in Obesity and Diabetes Models
This compound has been identified as a key mediator of insulin resistance in models of obesity and type 2 diabetes. nih.govd-nb.inforesearchgate.netnih.gov Accumulation of ceramides, specifically this compound, in tissues such as adipose tissue and liver is associated with insulin resistance. ijbs.comd-nb.infonih.gov
One primary mechanism involves the inhibition of Akt/PKB activity, a crucial facilitator of cellular glucose uptake. Ceramide can block Akt/PKB activity through mechanisms including the stimulation of Akt dephosphorylation via protein phosphatase 2A (PP2A) and by blocking Akt translocation via PKCz. nih.gov Studies have shown that CerS6-derived this compound can promote mitochondrial fission by binding to mitochondrial fission factor (Mff), which leads to the recruitment of dynamin-like protein 1 (DRP1) and subsequent insulin resistance in obesity models. mdpi.com
In obese rodent models, inhibiting ceramide synthesis and accumulation has been shown to improve glucose tolerance. d-nb.infonih.gov Ablation of CerS6 in a mouse model of high-fat-diet-induced insulin resistance rescued the insulin-sensitive phenotype and prevented obesity. mdpi.com This suggests that targeting CerS6-mediated this compound synthesis is a potential therapeutic strategy for insulin resistance in obesity and type 2 diabetes. nih.govresearchgate.net
Preclinical studies have demonstrated that palmitate, a saturated fatty acid, is a preferred substrate for de novo ceramide synthesis, and inhibiting this process alleviates hepatic inflammation, fibrosis, and insulin resistance in murine models of obesity and NAFLD. researchgate.net
Data from a study on obese cohorts revealed significantly increased levels of this compound in obese individuals compared to controls, and a further significant increase in obese-diabetic individuals compared to obese-non-diabetic individuals. d-nb.infonih.gov This increase in this compound levels correlated with increased HOMA-IR, a measure of insulin resistance. nih.gov Overexpression of the serine palmitoyl (B13399708) transferase enzyme subunit SPT1, involved in the initial step of de novo ceramide synthesis, was also observed in the obese-diabetic group and positively correlated with this compound levels and HOMA-IR, suggesting the de novo pathway as a source of this pathogenic ceramide species. d-nb.infonih.gov
Role in Hepatic Steatosis and Non-Alcoholic Fatty Liver Disease (NAFLD/NASH) Models
This compound plays a significant role in the development and progression of hepatic steatosis and NAFLD/NASH in preclinical models. ijbs.commdpi.comfrontiersin.orgnih.gov Elevated ceramide levels, including this compound, are observed in the liver of patients with NAFLD and NASH, and these levels correlate with the degree of oxidative stress and inflammation. ijbs.com
Mechanisms by which ceramides contribute to hepatic steatosis include promoting lipid accumulation. frontiersin.org Ceramides can stimulate the translocation of CD36 to the plasma membrane, facilitating the uptake and esterification of free fatty acids. frontiersin.org Ceramide action on PKCζ also upregulates the transcription of Srebpc1 and inhibits Akt. frontiersin.org Furthermore, ceramides can reduce mitochondrial efficiency, favoring fat as a preferred metabolic substrate. frontiersin.org
Studies in high-fat diet-fed mouse models have shown significantly elevated levels of this compound in the liver, highlighting its crucial role in hepatic insulin resistance. researchgate.netnih.gov Liver-specific CerS6 knockout mice exhibited increased mitochondrial β-oxidation and hepatic lipid metabolism in brown adipose tissue, leading to improved energy supply and reduced hepatic steatosis and insulin resistance. ijbs.com Overexpression of CerS6 in isolated primary hepatocytes increased this compound content, inhibited insulin-induced Akt phosphorylation, and promoted triglyceride accumulation. nih.gov
While some studies suggest that different ceramide subspecies have varying functions, with this compound promoting apoptosis in hepatocytes, others indicate that very long-chain ceramides may interfere with this process. frontiersin.org Nevertheless, the accumulation of ceramides, particularly this compound, appears to be a consistent feature in various mouse models of NASH, even in the absence of obesity. nih.gov Pharmacological inhibition of ceramide synthesis has been shown to prevent NASH features in rodent models. frontiersin.orgnih.gov
Contributions to Cardiovascular Disease Pathogenesis in Experimental Models
Ceramides, particularly long-chain ceramides like C16:0, are recognized as significant players in the pathogenesis of cardiovascular diseases (CVDs) in experimental models. ahajournals.orgnih.govresearchgate.netfrontiersin.org Elevated levels of circulating ceramides, including C16:0, have been associated with increased risk for cardiovascular events in humans. ahajournals.orgnih.govjacc.org
In experimental in vivo models, pharmacological inhibition of de novo ceramide synthesis has been shown to avert the development of atherosclerosis, hypertension, and heart failure. researchgate.net In vascular tissues, ceramides are produced in response to hyperglycemia and TNF-α signaling and are involved in NO-signaling and inflammation. ahajournals.org Ceramides can promote atherosclerosis by accumulating within atherosclerotic plaques, where they induce LDL-cholesterol aggregation and oxidation, contributing to oxidative stress. nih.gov They also induce macrophage polarization towards an M1 proinflammatory phenotype and trigger the activation of the NF-kβ signaling pathway in adipocytes. nih.gov
Exogenous C16:0-ceramide has been shown to directly increase superoxide (B77818) via tetrahydrobiopterin-mediated endothelial nitric oxide synthase uncoupling and dysregulated protein phosphatase 2 in human aortic endothelial cells. jacc.org Circulating C16:0-ceramide correlated positively with perivascular adipose tissue ceramides, dysregulated vascular redox signaling, and increased systemic inflammation in patients with atherosclerosis. jacc.org
CerS5 and CerS6, which primarily produce C14 and C16 ceramides, have been linked to diet-induced obesity, a significant risk factor for CVD. ahajournals.org CerS5 is also implicated in the accumulation of lipids in cardiomyocytes. ahajournals.org In a mouse model of myocardial infarction, manipulating ceramidase activity, which affects ceramide levels, influenced cardiomyocyte death and inflammation. ahajournals.org
While there is a consistent inverse relationship between long-chain fatty acid ceramides like C16:0 and unsaturated very long-chain fatty acid ceramides (e.g., C24:1) with heart failure in some studies, saturated very long-chain fatty acid ceramides (e.g., C24:0) are positively correlated with heart failure. frontiersin.org Sphingolipid ratios, including those involving C16:0, are being explored as prognostic markers for adverse cardiac events. nih.govfrontiersin.org
Neurodegenerative Disease Models
Elevated levels of this compound have also been detected in several neurodegenerative disorders, including Alzheimer's disease (AD) and Multiple Sclerosis (MS). nih.govnih.gov Preclinical models are instrumental in elucidating the pathogenic mechanisms involving this compound in these conditions.
Pathogenic Mechanisms in Alzheimer's Disease Models
Dysregulation of ceramide levels, including this compound, has been suggested to contribute to the pathogenesis of Alzheimer's disease. nih.govresearchgate.net Increased levels of long-chain ceramides have been found in the brains, senile plaques, cerebrospinal fluid (CSF), and serum of AD patients. frontiersin.org
In a mouse model of familial AD (5xFAD), intracortical injection of adeno-associated virus (AAV) mediating the expression of CERTL, a ceramide transfer protein, decreased levels of ceramide d18:1/16:0 and increased sphingomyelin (B164518) levels in the brain. nih.govresearchgate.net CERTL overexpression in this model also decreased amyloid-β (Aβ) formation and modulated microglia by decreasing their pro-inflammatory phenotype. nih.govresearchgate.net This suggests a crucial role for CERTL in regulating brain ceramide levels, amyloid plaque formation, and neuroinflammation in AD models. nih.govresearchgate.net
Ceramide accumulation is thought to directly increase Aβ through the stabilization of β-secretase (BACE-1), a key enzyme in the amyloidogenic processing of amyloid precursor protein (APP). nih.gov Soluble and fibrillar forms of Aβ generated by increased ceramide can activate sphingomyelinases (SMases), pointing to a vicious cycle where initial ceramide formation leads to further ceramide accumulation via Aβ. nih.gov
Involvement in Multiple Sclerosis and Demyelination Models
This compound is detected at high levels in several neurodegenerative disorders, including multiple sclerosis (MS). nih.govnih.gov Studies using the experimental autoimmune encephalomyelitis (EAE) model, a model of inflammatory demyelination relevant to MS, have provided insights into the role of this compound. nih.goveurekalert.org
In the EAE model, diets high in palm oil, which contains palmitic acid (a substrate for this compound synthesis), led to a more severe disease course in mice. eurekalert.org It is hypothesized that inside neuronal cells, palm oil is converted into this compound by CerS5 and CerS6. eurekalert.org This this compound is thought to inflict mitochondrial damage, depriving neurons of the energy needed to counteract inflammation in the brain. eurekalert.org
Genetic deletion of both CerS6 and CerS5 in neurons of mice with CamK2a+ neuronal specific deletion resulted in a milder course of EAE, even when the mice were fed a diet enriched in palmitic acid. nih.govnih.goveurekalert.org Neurons lacking both CerS6 and CerS5 were protected from mitochondrial dysfunction arising from exposure to oxidative stress and palmitic acid. nih.govnih.gov This highlights the importance of endogenous neuronal synthesis of this compound as a determinant of disease severity in this demyelination model. nih.govnih.gov
During cuprizone-induced demyelination, another animal model, C16:0, C18:0, and C20:0 ceramides were significantly upregulated in the cerebral white matter of affected mice. researchgate.net Elevated concentrations of C16:0-Cer, C24:0-Cer, and C16:0-HexCer found in the CSF of MS patients have been shown to impair mitochondrial function, followed by axonal injury. mdpi.com Increased concentration of ceramide can trigger the activation of astrocytes, leading to oligodendropathy, neuroinflammation, and demyelination. researchgate.net
Modulation of Neuronal Function, Learning, and Memory in Animal Models
Studies in animal models have investigated the impact of this compound on neuronal function, learning, and memory. Early life exposure to this compound in mice has been shown to improve learning and short-term memory behavior during adulthood. researchgate.netnih.gov This improvement was observed in the Morris water maze test in J20 mice, a model for Alzheimer's disease, after injection with this compound post-weaning. researchgate.netnih.gov
Mechanistically, this compound stimulation in primary neurons in vitro increased calcium influx and the signaling transduction of CaMKII/CREB and Erk. researchgate.netnih.gov Upregulation of downstream epigenetic molecular events, such as H3K4 methylation and Egr-1 abundance, was also observed. researchgate.netnih.gov
Elevated levels of this compound have been detected in several neurodegenerative disorders, including multiple sclerosis (MS) and Alzheimer's disease (AD). nih.govnih.govnews-medical.net High levels of this compound have been associated with increased cognitive decline and worse disease outcomes in individuals with MS and AD, particularly in those with high body mass index or diets rich in saturated fats. news-medical.net this compound can be synthesized de novo from substrates like palmitic acid or through the breakdown of other sphingolipids. news-medical.net
Research using murine models of neurodegenerative diseases, specifically the experimental autoimmune encephalomyelitis (EAE) model for MS, examined the role of enzymes involved in this compound production, ceramide synthase 5 (CerS5) and ceramide synthase 6 (CerS6). nih.govnih.govnews-medical.net Deleting CerS6 in excitatory neurons resulted in reduced disease severity and delayed onset in the EAE model when mice were on a regular diet. news-medical.net Deletion of both CerS5 and CerS6 in neurons prevented neurodegeneration in the experimental MS model, even when mice were fed a diet rich in palmitic acid. news-medical.neteurekalert.org This suggests that limiting the synthesis of neuronal this compound by targeting CerS5 and CerS6 could be a potential neuroprotective strategy in demyelinating disorders like MS. nih.govnih.govnews-medical.neteurekalert.org
This compound accumulation in neurons has been shown to affect mitochondrial function. nih.govnews-medical.net Neurons lacking the enzymes that produce this compound demonstrated greater resilience when exposed to palmitic acid, indicating that this compound accumulation compromised mitochondrial integrity in MS patients. nih.govnews-medical.net
In a mouse model of familial AD (5xFAD), overexpression of the long isoform of ceramide transfer protein (CERTL) decreased levels of this compound in the brain. nih.gov This overexpression also reduced amyloid-β formation and modulated microglia towards a less pro-inflammatory phenotype, suggesting a role for CERTL in regulating ceramide levels and influencing amyloid plaque formation and neuroinflammation in AD models. nih.gov
Here is a summary of findings related to this compound and neuronal function:
| Model System | Intervention/Observation | Key Finding | Citation |
| Mice (Early Life) | Exposure to this compound | Improved adult learning and short-term memory. | researchgate.netnih.gov |
| Primary Neurons (In Vitro) | This compound stimulation | Increased calcium influx, CaMKII/CREB, Erk signaling; Upregulated H3K4 methylation and Egr-1. | researchgate.netnih.gov |
| J20 Mice (AD Model) | This compound injection (post-weaning) | Improved learning and short-term memory in Morris water maze. | researchgate.netnih.gov |
| EAE Mouse Model (MS) | Deletion of CerS6 in neurons | Reduced disease severity and delayed onset (on regular chow). | news-medical.net |
| EAE Mouse Model (MS) | Deletion of CerS5 and CerS6 in neurons | Prevented neurodegeneration even on a high-fat diet. | news-medical.neteurekalert.org |
| Neurons (In Vitro) | This compound accumulation / Exposure to palmitic acid | Compromised mitochondrial function. | nih.govnews-medical.net |
| 5xFAD Mouse Model (AD) | Overexpression of CERTL | Decreased brain this compound, reduced amyloid-β, modulated microglia. | nih.gov |
Cancer Pathobiology Models
This compound's role in cancer pathobiology is complex and context-dependent, influencing various aspects of cancer cell behavior in experimental models.
Influence on Oncogenic Signaling Pathways
This compound has been shown to influence key oncogenic signaling pathways. In breast cancer cells, CerS6 overexpression leads to elevated this compound levels, which in turn decreases the phosphorylation of Akt, S6K, and ERK. spandidos-publications.com These pathways are critical for breast cancer cell proliferation and survival. spandidos-publications.com The balance between this compound and sphingosine-1-phosphate (S1P)/S1PR2 appears to play a critical role in regulating mTOR activation. spandidos-publications.com
In head and neck squamous cell carcinoma (HNSCC) cell lines, CerS6 overexpression and the resulting increase in this compound have been associated with pro-survival roles. preprints.orgnih.gov Conversely, CerS6 knockdown induces apoptosis via activation of the ATF6/CHOP arm of the unfolded protein response (UPR). preprints.orgnih.gov
In prostate cancer cells, this compound levels can dictate the response to certain anti-tumor agents. frontiersin.orgnih.gov Overexpression of CerS5, which produces this compound, enabled the anti-tumor compound erianin (B49306) to trigger apoptosis signaling in castration-resistant prostate cancer cells that otherwise failed to undergo apoptosis. frontiersin.orgnih.gov This suggests that a low level of this compound can contribute to resistance to apoptosis induction. frontiersin.org
In a mouse melanoma model, exercise promoted pro-apoptotic ceramide signaling. mdpi.com The most increased ceramide species in tumors from exercised mice were dihydroC16- and C16-ceramides, which are preferentially generated by CerS6. mdpi.com Consistent with this compound accumulation, CerS6 levels were significantly higher in tumors from exercised mice. mdpi.com This exercise-induced upregulation of p53-associated apoptotic signaling in melanoma tumors may be related to increased this compound levels, as this compound is crucial for maintaining the stability and enhancing the function of p53. mdpi.com
Modulation of Cancer Cell Proliferation and Apoptosis in In Vitro and In Vivo Models
This compound plays a dual role in regulating cancer cell proliferation and apoptosis, which can be dependent on the cancer type and cellular context. researchgate.net
In some cancer models, this compound is associated with the induction of apoptosis. Exogenous administration of long-chain ceramides, including this compound, to human colon adenocarcinoma cells (HCT116) induced a decrease in cell viability, partly due to apoptosis. acs.org This process involved the differential expression of proteins notably involved in cell proliferation, apoptosis, protein transport, and transcriptional regulation. acs.org The cell death-promoting factor Btf was found to be implicated in the apoptotic signal triggered by ceramide in these cells, regulating apoptosis-related proteins like Mdm2, p53, and BAX. acs.org
In breast cancer cells, increased this compound induced by CerS6 overexpression reduced cell growth. spandidos-publications.com Treatment with this compound dose-dependently reduced the proliferation of MCF-7 breast cancer cells. spandidos-publications.com
However, in other contexts, this compound has been linked to pro-survival roles and resistance to apoptosis. preprints.org In HNSCC cell lines, CerS6 overexpression and increased this compound levels have been associated with protecting cells from ER-stress-induced cell death. preprints.orgnih.gov
Studies using liposomes to deliver ceramides to cancer cells have shown that this compound-loaded transferrin-modified liposomes significantly increased apoptosis in vitro compared to plain liposomes. nih.gov This was linked to increased lysosomal membrane permeabilization (LMP) and the release of cathepsin D into the cytoplasm. nih.gov The lysosomal accumulation of ceramides delivered by these liposomes initiated the permeabilization of lysosomal membranes required for the release of lysosomal cathepsins and the initiation of cancer cell apoptosis in vitro and in vivo. nih.gov
Here is a summary of findings related to this compound's influence on cancer cell proliferation and apoptosis:
| Model System | Intervention/Observation | Key Finding | Citation |
| Human Colon Adenocarcinoma Cells (HCT116) | Exogenous this compound treatment | Decreased cell viability and induced apoptosis, involving proteins related to proliferation and apoptosis (e.g., Btf, p53, BAX). | acs.org |
| Breast Cancer Cells (MCF-7) | CerS6 overexpression / this compound treatment | Reduced cell growth and proliferation; Decreased phosphorylation of Akt, S6K, and ERK. | spandidos-publications.com |
| HNSCC Cell Lines | CerS6 overexpression / Increased this compound | Associated with pro-survival roles and protection from ER-stress-induced cell death. | preprints.orgnih.gov |
| HNSCC Cell Lines | CerS6 knockdown | Induced apoptosis via activation of the ATF6/CHOP arm of the UPR. | preprints.orgnih.gov |
| Cancer Cells (In Vitro) | This compound-loaded transferrin-modified liposomes | Increased apoptosis via lysosomal membrane permeabilization and cathepsin D release. | nih.gov |
| A2780-Ovarian Carcinoma Xenograft Mouse Model (In Vivo) | C6Cer-loaded transferrin-modified liposomes | Strong antitumor and pro-apoptotic effect, decreasing tumor growth and initiating massive apoptosis (Note: C6Cer shown, but mechanism relevant to ceramide delivery). | nih.gov |
| Prostate Cancer Cells | Low this compound levels | Contributed to resistance to apoptosis induction by erianin. | frontiersin.org |
| Prostate Cancer Cells | Overexpression of CerS5 (increases this compound) | Enabled erianin to induce apoptosis. | frontiersin.orgnih.gov |
| Mouse Melanoma Model | Exercise (increased this compound and CerS6 in tumors) | Promoted pro-apoptotic signaling and potentially related to increased p53 function. | mdpi.com |
Contributions to Chemo-Resistance Mechanisms in Experimental Settings
This compound has been implicated in mechanisms of chemoresistance in experimental settings. Alterations in ceramide levels can contribute to drug resistance by regulating apoptosis, cell survival, and DNA repair pathways. nih.gov
In human leukemia cells (HL-60/ADR), which are chemoresistant, C16:0 ceramide was slightly elevated in exosomes compared to chemosensitive HL-60 cells. mdpi.com However, intracellular levels of C16:0, along with other ceramide species, were found to be lower in HL-60/ADR cells compared to HL-60 cells, correlating with higher sphingomyelin synthase (SMS) and glucosylceramide synthase (GCS) activity. mdpi.com This suggests that maintaining low intracellular ceramide levels, potentially through increased metabolism to sphingomyelin or glucosylceramide, is associated with chemoresistance in these cells. mdpi.com
In doxorubicin-resistant human breast adenocarcinoma MCF-7 cells, lower ceramide levels, including C16:0 ceramide, were observed compared to parental doxorubicin-sensitive cells, alongside higher SMS2 expression. mdpi.com
Conversely, in prostate cancer cells, a low basal level of this compound was found in castration-resistant PC3 cells compared to androgen-sensitive LNCaP cells. frontiersin.orgnih.gov This lower level of this compound was associated with the failure of erianin to induce apoptosis in PC3 cells, suggesting that insufficient this compound can contribute to a lack of sensitivity to certain pro-apoptotic stimuli. frontiersin.orgnih.gov Overexpression of CerS5, increasing this compound, restored the ability of erianin to induce apoptosis in these resistant cells. frontiersin.orgnih.gov
Methotrexate (MTX), a common chemotherapeutic drug, has been shown to target CerS6, leading to elevated CerS6 protein and a strong increase in this compound in several cancer cell lines. plos.org This increase in this compound appears to contribute to the antiproliferative effect of MTX. plos.org Silencing of CerS6 protected cancer cells from MTX toxicity, while the increase in other ceramides persisted. plos.org This indicates that CerS6-mediated this compound generation is specifically involved in MTX's cytotoxic effects in these models. plos.org
Here is a summary of findings related to this compound and chemoresistance:
| Model System | Observation/Intervention | Key Finding | Citation |
| Human Leukemia Cells (HL-60/ADR vs HL-60) | Lower intracellular C16:0 ceramide in resistant cells | Associated with chemoresistance; Correlated with higher SMS and GCS activity. | mdpi.com |
| Doxorubicin-Resistant MCF-7 Cells | Lower C16:0 ceramide levels in resistant cells | Observed alongside higher SMS2 expression. | mdpi.com |
| Castration-Resistant Prostate Cancer Cells | Low basal this compound levels | Associated with resistance to erianin-induced apoptosis. | frontiersin.orgnih.gov |
| Castration-Resistant Prostate Cancer Cells | Overexpression of CerS5 (increases this compound) | Restored sensitivity to erianin-induced apoptosis. | frontiersin.orgnih.gov |
| Cancer Cell Lines treated with Methotrexate | Elevated CerS6 and this compound | Contributed to MTX's antiproliferative effect. | plos.org |
| Cancer Cell Lines with CerS6 silencing + MTX | Protection from MTX toxicity; Abolished this compound increase | Indicates CerS6-mediated this compound is specifically involved in MTX cytotoxicity. | plos.org |
Other Disease Pathologies in Research Models
Beyond neurological disorders and cancer, this compound has been investigated in research models of other disease pathologies, including inflammatory bowel disease.
Inflammatory Bowel Disease Models (e.g., Colitis)
Sphingolipid metabolism has been shown to play a role in colitis, an inflammatory disease of the digestive tract. nih.govmdpi.com Studies using mouse models of colitis, such as the dextran (B179266) sodium sulfate (B86663) (DSS)-induced model, have explored the impact of this compound.
In the DSS-induced colitis model, CerS6-deficient mice, which have a reduced ability to generate this compound, showed a more rapid onset of disease symptoms compared to wild-type mice. nih.gov These mice maintained low levels of this compound after DSS treatment, but the inflammatory lipid sphingosine-1-phosphate (S1P) was significantly increased in colon tissue. nih.gov Lack of CerS6 resulted in more severe pathology in the colon, including enhanced neutrophil infiltration. nih.govmdpi.com In vivo analysis showed that myeloperoxidase activity, an enzyme released from neutrophils, was approximately 2.5-fold higher in CerS6-deficient mice. nih.gov This suggests that a deficiency in CerS6 and the resulting low levels of this compound can exacerbate inflammation in certain colitis models. nih.gov
Studies using ceramide synthase 2 (CerS2) null mice, which lack very-long acyl chain ceramides and have a concomitant increase in C16-ceramides, were more susceptible to DSS-induced colitis and showed decreased survival rates. exlibrisgroup.com This suggests that the balance of different ceramide species is important in maintaining intestinal barrier function and influencing the severity of experimental colitis. exlibrisgroup.com
Lack of C14- and C16-ceramides has been reported to result in more pronounced inflammation in a murine model of acute DSS-induced colitis. mdpi.com Specifically, DSS-induced colitis in this compound deficient mice led to enhanced neutrophil infiltration in the colon. mdpi.com
Here is a summary of findings related to this compound and inflammatory bowel disease models:
| Model System | Observation/Intervention | Key Finding | Citation |
| DSS-induced Colitis Mouse Model | CerS6 deficiency (low this compound) | More rapid disease onset, increased S1P in colon, more severe pathology, enhanced neutrophil infiltration. | nih.govmdpi.com |
| T cell-mediated Colitis Mouse Model | Adoptive transfer of CerS6-deficient splenocytes (low this compound in these cells) | Protected against colitis development. | sabinai-neji.com |
| DSS-induced Colitis Mouse Model | CerS2 null mice (increased this compound, decreased very-long chain ceramides) | More susceptible to colitis, decreased survival, impaired intestinal barrier function. | exlibrisgroup.com |
| Acute DSS-induced Colitis Murine Model | Lack of C14- and C16-ceramides | More pronounced inflammation, enhanced neutrophil infiltration (specifically with C16 deficiency). | mdpi.com |
Advanced Methodological Approaches in C16 Ceramide Research
Lipidomics and Mass Spectrometry for C16-Ceramide Profiling
Lipidomics, the large-scale study of lipids, coupled with mass spectrometry (MS), is a cornerstone for analyzing ceramide species, including this compound. These techniques allow for comprehensive profiling of the diverse array of ceramides (B1148491) present in biological samples. creative-proteomics.com
Quantitative and Qualitative Analysis (e.g., LC/MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold standard for ceramide analysis due to its high sensitivity, specificity, and capacity to resolve complex lipid mixtures. creative-proteomics.com This method involves separating ceramide species based on their physical and chemical properties using liquid chromatography before they are introduced into a mass spectrometer for detection and quantification. creative-proteomics.com
LC-MS/MS allows for both qualitative identification and quantitative measurement of individual ceramide species, even those with closely related structures. creative-proteomics.comuliege.be Multiple Reaction Monitoring (MRM) is a common mode used in LC-MS/MS for targeted quantification of specific ceramide species, offering high sensitivity and specificity. stanford.eduresearchgate.netnih.gov For instance, a high-throughput LC-MS/MS method using MRM has been developed and validated for the parallel quantification of 16 ceramides and 10 dihydroceramides in human serum. stanford.edu This method utilizes stable isotope-labeled ceramides as internal standards for accurate quantification. stanford.edulcms.cz
Quantitative analysis often involves normalizing the peak area of the target ceramide against the peak area of an internal standard, such as an unnatural odd-chain ceramide like C17-ceramide or stable isotope-labeled ceramides. researchgate.netlcms.czlongdom.org The use of stable isotope-labeled internal standards, particularly those that are commercially available and premixed, can significantly reduce the cost of large-scale studies. lcms.cz
Qualitative analysis in LC-MS/MS involves identifying ceramide species based on their characteristic fragmentation patterns in the mass spectrometer. uliege.bestanford.edu For example, in positive ion electrospray ionization (ESI+), a signature fragment corresponding to the sphingosine (B13886) backbone is often observed, which is useful for both qualitative and quantitative analysis. stanford.edu However, in ESI- mode, ceramides can produce a wider spectrum of structurally informative fragments, allowing for unambiguous identification in complex biological matrices. stanford.edu
LC-MS/MS can be used to profile a wide range of lipids, providing insights into lipid metabolism and signaling pathways. creative-proteomics.com Studies have employed LC-MS/MS to profile ceramides in various biological matrices, including human cancer cells, human serum, and mouse tissues, identifying and quantifying numerous ceramide species, including C16:0 ceramide. uliege.benih.govlongdom.org
Isotopic Labeling Strategies for Metabolic Tracing
Isotopic labeling strategies, coupled with MS, are powerful tools for tracing the metabolism and kinetics of ceramides, including this compound, in biological systems. physiology.orgnih.govresearchgate.net By introducing stable isotopes into metabolic precursors, researchers can track the synthesis, turnover, and flux of specific ceramide species through various pathways. physiology.orgnih.govresearchgate.netfrontiersin.org
Commonly used stable isotope tracers include labeled serine and palmitate, which can be incorporated into the sphingoid backbone and the fatty acyl chain of ceramides, respectively, during de novo synthesis. nih.govresearchgate.netfrontiersin.org For example, orally administered 13C3, 15N L-serine has been used to quantify the synthesis of C16:0 ceramide in hepatic and mitochondrial pools in mice. nih.gov The ability to localize the isotopic labeling within the ceramide molecule (e.g., on the sphingosine backbone or the acyl chain) can provide insights into different aspects of ceramide biology, such as examining turnover versus evaluating the source of fatty acids. physiology.org
Stable isotope labeling can be used in conjunction with LC-MS/MS to determine the isotopic enrichment of specific ceramide species and their metabolic intermediates over time. physiology.orgnih.govresearchgate.netfrontiersin.org This allows for the calculation of fractional synthetic rates and provides a dynamic view of ceramide metabolism. physiology.org Studies have utilized stable isotope tracing to investigate ceramide kinetics in cell-based systems and in vivo models. physiology.orgnih.gov For instance, stable isotope tracing experiments have indicated increased ceramide synthesis, particularly for long-chain fatty acid ceramides like C16:0, in certain disease states. researchgate.net
Isotopic labeling can also be combined with other techniques, such as photoactivatable lipids, to trace the metabolism of lipids from specific subcellular locations. rsc.org This allows for a more detailed understanding of how ceramide metabolism is compartmentalized within the cell. rsc.orgnih.gov
Genetic Manipulation Techniques in Model Systems
Genetic manipulation techniques are essential for investigating the function of genes involved in this compound metabolism and for understanding the cellular and physiological consequences of altering this compound levels. These techniques are applied in various model systems, including cell cultures and animal models. bohrium.com
Ceramide Synthase (CerS) Gene Knockout and Overexpression Models
Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that catalyze the N-acylation of sphingoid bases with fatty acyl-CoAs of varying chain lengths, thereby determining the acyl chain length of newly synthesized ceramides. nih.govfrontiersin.org CerS5 and CerS6 are primarily responsible for the synthesis of this compound. frontiersin.orgnih.govnih.gov Genetic manipulation of CerS genes, through knockout or overexpression, is a key approach to study the specific roles of different ceramide species, including this compound. bohrium.comnih.govfrontiersin.orgnih.gov
CerS gene knockout models involve the deletion or inactivation of a specific CerS gene, leading to a reduction or absence of the ceramide species synthesized by that enzyme. nih.govfrontiersin.org For example, studies using CerS5 knockout mice have shown that CerS5 is essential to maintain cellular C16:0 sphingolipid pools in various tissues. nih.gov Loss of CerS5 in these mice was associated with reduced weight gain and improved metabolic health when challenged with a high-fat diet. nih.gov Similarly, genetic knockout or knockdown of CerS6 has been shown to reduce C16:0 ceramides and ameliorate metabolic diseases in mice. frontiersin.org Crossing CerS6 mutant mice with CerS5 null mice resulted in a significant depletion of this compound levels, highlighting the combined role of these two synthases in this compound production. plos.org
Conversely, CerS gene overexpression models involve increasing the expression of a specific CerS gene, leading to elevated levels of the corresponding ceramide species. frontiersin.org Overexpression of CerS6 in primary mouse hepatocytes, for instance, has been used to study the impact of increased this compound on insulin (B600854) signaling and mitochondrial function. frontiersin.org Genetic manipulation of enzymes involved in ceramide metabolism has been used in various model systems, including yeast, to produce specific ceramide mixtures. researchgate.netgoogle.com
Studies using CerS knockout mice have provided insights into the role of specific ceramide species in various physiological and pathological processes, including metabolic diseases and inflammatory responses. nih.govfrontiersin.orgnih.gov For example, manipulation of CerS2 and CerS6 in mice has suggested that the ratio of C16- to C24-ceramide may regulate membrane properties and neutrophil function. nih.gov
RNA Interference (siRNA, shRNA) for Gene Silencing
siRNAs are short, double-stranded RNA molecules that are transfected into cells and processed by the endogenous RNAi machinery, leading to the degradation of target mRNA and temporary gene silencing. wikipedia.orgpressbooks.pub shRNAs are longer, hairpin-shaped RNA molecules that are typically delivered via plasmids or viral vectors. pressbooks.pubabcam.comsigmaaldrich.com shRNAs are processed into siRNAs within the cell, resulting in more stable and potentially longer-lasting gene silencing compared to synthetic siRNAs. pressbooks.pubsigmaaldrich.com
Pharmacological Modulators and Inhibitors of this compound Metabolism
Pharmacological modulators and inhibitors targeting enzymes involved in ceramide metabolism represent another important methodological approach to study the roles of ceramides, including this compound, and to explore their therapeutic potential. frontiersin.orgresearchgate.netresearchgate.netnih.gov These compounds can acutely or chronically alter the activity of specific enzymes, leading to changes in ceramide levels and downstream signaling. researchgate.netresearchgate.net
Other enzymes in ceramide metabolism that can be modulated include sphingomyelinases (SMases), which hydrolyze sphingomyelin (B164518) to produce ceramide, and ceramidases, which break down ceramide into sphingosine and a free fatty acid. nih.gov Inhibitors of ceramidases can lead to increased ceramide levels, while activators can decrease them. mdpi.com Sphingosine kinase (SphK), which phosphorylates sphingosine to form sphingosine-1-phosphate (S1P), can also be targeted by inhibitors like SKI-II and Compound V to alter the ceramide/S1P balance. nih.gov
Pharmacological interventions can be used in cell-based assays and in vivo models to investigate the effects of altered this compound levels on various biological processes, such as cell growth, apoptosis, insulin signaling, and inflammation. frontiersin.orgresearchgate.netresearchgate.netnih.gov These studies help to elucidate the functional significance of this compound in health and disease and to identify potential therapeutic targets. frontiersin.orgresearchgate.netnih.gov
Research findings using pharmacological modulators have demonstrated that altering ceramide metabolism can have significant impacts on cellular function and disease progression. frontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov For example, inhibiting de novo ceramide synthesis has been shown to ameliorate complications associated with obesity and insulin resistance. nih.govnih.gov
Ceramide Synthase Inhibitors (e.g., Fumonisin B1, Myriocin (B1677593), P053)
Ceramide synthases (CerSs) are a family of enzymes responsible for the synthesis of ceramides by N-acylating sphingoid bases with fatty acyl-CoAs. researchgate.netsydney.edu.au There are six known mammalian CerS isoforms (CerS1-CerS6), each exhibiting a preference for acyl-CoA chains of specific lengths. sydney.edu.au CerS5 and CerS6 are primarily responsible for synthesizing this compound. sydney.edu.au Inhibitors targeting these enzymes are valuable tools for investigating the roles of this compound.
Fumonisin B1 (FB1), a mycotoxin produced by Fusarium molds, is a known potent inhibitor of ceramide synthases. researchgate.netfrontiersin.orgresearchgate.net FB1 structurally resembles sphingosine and disrupts sphingolipid metabolism. researchgate.netfrontiersin.org It inhibits CerS activity by competing with sphinganine (B43673) and acyl-coenzyme A. mdpi.com Studies have shown that FB1 treatment can inhibit the increase of this compound in certain cancer cells. preprints.org In mammalian systems, FB1 suppresses the activity of all six known CerS isoforms, leading to decreased levels of long-chain and very-long-chain sphingolipids. frontiersin.org Interestingly, in plants, FB1 can significantly increase this compound levels, highlighting species-specific metabolic responses. frontiersin.org
Myriocin, also known as antibiotic ISP-1, is a non-proteinogenic amino acid derived from the fungus Isaria sinclairii. wikipedia.org It is a potent inhibitor of serine palmitoyltransferase (SPT), the initial and rate-limiting enzyme in the de novo synthesis of sphingoid bases, which are precursors to ceramides. ebiohippo.come-dmj.org By inhibiting SPT, myriocin effectively suppresses the de novo synthesis of ceramides, including this compound. frontiersin.orgoup.com Myriocin has been used extensively in vitro and in vivo to study the effects of reduced ceramide levels on various biological processes, including insulin resistance and inflammation. e-dmj.orgfrontiersin.orgoup.comscirp.orgnih.gov Studies have shown that myriocin treatment can reduce ceramide and dihydroceramide (B1258172) levels in tissues. frontiersin.orgoup.com
P053 is a specific inhibitor of ceramide synthase 1 (CerS1). frontiersin.orgcaymanchem.comnih.gov While CerS1 primarily synthesizes C18 ceramide, P053 is an example of a developing class of isoform-specific CerS inhibitors. frontiersin.orgcaymanchem.comnih.gov Although P053 is selective for CerS1 over other isoforms like CerS5 and CerS6 (which produce this compound), the development of such selective inhibitors is crucial for dissecting the specific roles of different ceramide species. caymanchem.comnih.gov The IC50 values of P053 for human and mouse CerS1 are 0.54 µM and 0.46 µM, respectively, demonstrating nanomolar potency for its target. caymanchem.comnih.govmedchemexpress.com
Table 1: Examples of Ceramide Synthase Inhibitors and Their Targets
| Inhibitor | Primary Target(s) | Effect on Ceramide Synthesis |
| Fumonisin B1 | Pan-Ceramide Synthases | Inhibits synthesis |
| Myriocin | Serine Palmitoyltransferase (SPT) | Inhibits de novo synthesis |
| P053 | Ceramide Synthase 1 (CerS1) | Inhibits synthesis (specifically C18) |
Ceramide Degradation Enzyme Modulators (e.g., Acid Sphingomyelinase inhibitors)
Ceramide levels are also regulated by enzymes involved in its degradation or conversion to other sphingolipids. Acid sphingomyelinase (ASMase) is an enzyme that hydrolyzes sphingomyelin to produce ceramide. frontiersin.orgnih.gov Inhibitors of ASMase can therefore reduce ceramide levels.
Functional inhibitors of acid sphingomyelinase (FIASMAs), such as tricyclic antidepressants like amitriptyline (B1667244) and desipramine, have been shown to inhibit ASMase activity and reduce ceramide levels. frontiersin.orgnih.govnih.govportlandpress.com This approach has been investigated in the context of diseases where ceramide accumulation is implicated, such as cystic fibrosis and metabolic disorders. frontiersin.orgnih.govportlandpress.comopenrespiratorymedicinejournal.com Inhibition of ASMase by these compounds can normalize ceramide concentrations in affected tissues and ameliorate associated pathologies. nih.govportlandpress.com
Synthetic this compound Analogs and Derivatives (e.g., C16-pyridinium ceramide)
Synthetic analogs and derivatives of this compound are utilized to study its cellular uptake, localization, and interactions, often incorporating modifications for imaging or altered biological activity. While specific details on "C16-pyridinium ceramide" and its research applications were not extensively detailed in the search results, the general approach of using synthetic ceramide analogs is well-established in lipid research. These synthetic molecules can be designed with fluorescent tags for imaging or with structural modifications to probe the impact of specific parts of the ceramide molecule on its function and interaction with membranes and proteins.
Cellular and Molecular Imaging Techniques
Visualizing the location and dynamics of this compound within cells and membranes is crucial for understanding its cellular roles.
Fluorescent Probes and Live-Cell Imaging for this compound Localization
Fluorescently labeled ceramides and ceramide analogs are widely used to track ceramide localization and transport in live cells. These probes typically consist of a ceramide molecule conjugated to a fluorescent tag. By observing the fluorescence distribution over time, researchers can gain insights into ceramide synthesis sites, trafficking pathways, and accumulation in specific organelles or membrane domains. This technique allows for real-time visualization of ceramide dynamics in a living cellular environment.
Electron Microscopy for Membrane Structure Analysis
Electron microscopy (EM) techniques, such as transmission electron microscopy (TEM), can be used to study the ultrastructure of cellular membranes and observe the effects of ceramide on membrane morphology. While EM does not directly visualize individual ceramide molecules, it can reveal changes in membrane thickness, curvature, and the formation of distinct lipid domains induced by the presence of ceramides. This provides valuable structural information that complements findings from other methods. Studies using TEM have been employed to observe mitochondrial changes related to ceramide accumulation. e-dmj.org
Biophysical Methods for Studying this compound Membrane Interactions
This compound significantly influences the biophysical properties of biological membranes. Various methods are employed to study these interactions.
Solid-state Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) simulations are powerful tools for investigating the influence of ceramides, including this compound, on lipid bilayers. core.ac.uknih.govportlandpress.com Studies using these methods have shown that this compound can have an ordering effect on phospholipid bilayers, increasing chain order parameters. core.ac.uknih.govportlandpress.comnih.gov MD simulations can predict the formation of specific interactions, such as hydrogen bonds, between ceramide and phospholipid molecules. core.ac.uknih.gov Solid-state NMR experiments can experimentally verify these predictions and provide information about the dynamics and interactions of lipids within the membrane. core.ac.uknih.govportlandpress.com
Differential Scanning Calorimetry (DSC) and X-ray scattering techniques are used to study the thermotropic properties and phase behavior of ceramide-containing lipid mixtures. portlandpress.comcore.ac.uk These methods can reveal how this compound affects membrane phase transitions and the formation of different lipid phases, such as gel and fluid phases, and their coexistence. portlandpress.comnih.govcore.ac.uk Studies have shown that this compound can induce phase separation in phospholipid bilayers, forming ceramide-enriched domains. nih.govcore.ac.uk
Techniques like Atomic Force Microscopy (AFM) and fluorescence correlation spectroscopy (FCS) can be used to visualize and characterize lipid domains formed in membranes containing ceramides. core.ac.uk AFM can provide high-resolution images of membrane surfaces, revealing the presence and morphology of distinct domains. FCS can measure the diffusion of molecules within the membrane, providing insights into the fluidity and organization of different lipid environments.
Table 2: Biophysical Methods for Studying this compound Membrane Interactions
| Method | Information Provided |
| Solid-state NMR | Lipid dynamics, chain order, molecular interactions |
| Molecular Dynamics (MD) Simulations | Structural properties, interactions, phase behavior |
| Differential Scanning Calorimetry (DSC) | Thermotropic properties, phase transitions |
| X-ray Scattering | Membrane structure, phase behavior |
| Atomic Force Microscopy (AFM) | Membrane surface imaging, domain visualization |
| Fluorescence Correlation Spectroscopy (FCS) | Molecular diffusion, membrane fluidity, domain characterization |
Liposome and Artificial Membrane Systems
Liposomes and artificial membrane systems serve as crucial models for studying the behavior of this compound within controlled lipid environments, mimicking aspects of biological membranes. These simplified systems allow researchers to isolate and investigate the specific effects of this compound on membrane structure, phase behavior, and interactions with other lipids.
Further research using DMPC/C16-ceramide binary liposomes has detailed the thermotropic behavior. Neat DMPC exhibits a pretransition at 14.4°C and a main transition at 23.7°C. The addition of this compound alters these transitions. For instance, increasing the mole fraction of ceramide (Xcer) to 0.03 shifts the pretransition temperature (Tp) to 16.4°C, and at Xcer = 0.06, it is no longer resolvable core.ac.uk. A broad main transition with increased width is observed, and the upper phase boundary temperature shifts to approximately 63°C at Xcer = 0.30 core.ac.uk. A coexistence region of the ripple (Lβ') and fluid (Lα) phases is observed at high temperatures (31 to 56.5°C) when Xcer > 0.03 nih.gov. Cooling from temperatures above 50°C leads to a slow increase in the lamellar repeat distance (d) as the coexistence region is entered, followed by a sudden solidification into a metastable, modulated gel phase around 24°C for all compositions studied nih.gov.
Artificial membrane studies have also highlighted this compound's role as a lipid packing modulator, capable of altering the structure and physicochemical properties of phospholipid membranes mdpi.com. A key finding is the ability of ceramide to cause structural alterations of lipid rafts, which are sphingomyelin/cholesterol-rich ordered domains in membranes mdpi.com. This compound can promote the formation of ceramide-rich gel-like domains in phospholipid membranes mdpi.com. Studies with palmitoyl-oleoyl-phosphatidylcholine (POPC) bilayers have investigated the compositional dependence of this domain formation mdpi.com. The rigid and compact nature of ceramide contributes to its condensation and the generation of these domains mdpi.com.
Liposomes containing this compound have also been used as membrane models to study ceramide incorporation into cell membranes, such as those of T cell subpopulations. These studies have shown that the capacity of liposomal membranes to incorporate externally added azide-functionalized ceramide correlates positively with the initial ceramide content of the liposomes researchgate.netmdpi.com. Stable this compound-modified liposomes with a size of about 100 nm were prepared using a film method followed by freeze-thaw processes and extrusion mdpi.com. These liposomes, composed of this compound, POPC, and cholesterol (CHOL) in various ratios, served as reductionist models to imitate the plasma membrane of mouse regulatory T cells (Treg) and conventional T cells (Tconv) with differing ceramide content mdpi.com.
The ability of this compound to influence membrane permeability has also been investigated using artificial membrane systems. Both short-chain (C2) and long-chain (C16) ceramides have been shown to form large, stable pores in membranes, potentially explaining their ability to increase membrane permeability capes.gov.brnih.gov. A structural model suggests that hydrogen bonding stabilizes columns of ceramide molecules, forming the wall of an aqueous pore nih.gov. The size of these pores is suggested to be related to the number of ceramide columns formed nih.gov.
Table 1: Thermotropic Behavior of DMPC/C16-Ceramide Liposomes
| This compound Mole Fraction (Xcer) | Pretransition Temperature (Tp) (°C) | Main Transition Temperature Range (°C) | Upper Phase Boundary (°C) | Notes | Source |
| 0.00 | 14.4 | 23.7 | - | Neat DMPC | core.ac.uk |
| 0.03 | 16.4 | - | - | Tp shifts, main transition broadens | core.ac.uk |
| 0.06 | 15.3 (not resolvable) | - | - | Tp not resolvable | core.ac.uk |
| 0.30 | - | Broad | ~63 | Significant broadening of main transition | core.ac.uk |
| > 0.03 | - | 31 - 56.5 (coexistence) | - | Lβ'/Lα phase coexistence upon heating | nih.gov |
| All compositions | - | ~24 (solidification upon cooling) | - | Metastable, modulated gel phase formation | nih.gov |
Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) Simulations
Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations are powerful tools employed to investigate the molecular-level interactions and dynamic behavior of this compound within lipid membranes. These techniques provide complementary information, with MD simulations offering detailed insights into atomic movements and interactions over time, while NMR provides experimental data on molecular order, dynamics, and interactions.
Studies combining solid-state NMR and atomistic MD simulations have investigated the influence of this compound on the biophysical properties of DMPC lipid bilayers core.ac.uknih.govsigmaaldrich.comnih.gov. MD simulations of pure DMPC bilayers and mixtures containing 20% this compound have revealed that this compound has an ordering effect on the DMPC bilayer core.ac.uknih.govsigmaaldrich.com. Key structural properties calculated from simulations, such as area per lipid, chain order parameters, and mass density profiles, support this finding core.ac.uknih.gov. For instance, the calculated area per DMPC lipid in a DMPC-C16 mixture (20% C16) was found to be 51.0 Ų, compared to 61.1 Ų for pure DMPC, indicating a condensation effect core.ac.uk. The bilayer thickness also increased from 32.3 ± 0.2 Å for pure DMPC to 40.0 ± 0.4 Å in the presence of 20% this compound core.ac.uk.
MD simulations predict the formation of specific hydrogen bonds between DMPC and this compound molecules core.ac.uksigmaaldrich.com. This compound has potential hydrogen bond donors (three) and acceptors (four), while DMPC has potential acceptors (nine) but no donors core.ac.uk. These hydrogen bonds are suggested to be a primary interaction mechanism between this compound and DMPC nih.gov.
Solid-state NMR experiments have been used to verify the predictions from MD simulations. Multi-nuclear solid-state NMR, including 13C-1H dipole couplings and 1H-MAS NMR, has been employed core.ac.uksigmaaldrich.comnih.gov. Chain order parameters extracted from NMR data for both DMPC and this compound in mixed bilayers follow the trend suggested by MD simulations, confirming the ordering effect of this compound on DMPC core.ac.uknih.govsigmaaldrich.com. 1H-MAS NMR experiments have shown direct contact between ceramide and lipids core.ac.uksigmaaldrich.comnih.gov. Previous 2H-solid state NMR studies have also shown a chain ordering effect of this compound on other phospholipids (B1166683) like DPPC and POPC nih.gov.
MD simulations have also shown that this compound concentration has a profound effect on various membrane properties, including surface area per lipid, chain order and tilt, area compressibility moduli, bilayer thickness, hydrogen bonding, and lipid clustering researchgate.net. Hydrogen bonding, in particular, can significantly influence other membrane properties and even promote the transition into the gel phase researchgate.net. Despite the tendency of ceramide to condense the membrane, an expansion of ceramide lipids with increasing concentration is possible, depending on the balance between hydrogen bond pairs and lipid clustering researchgate.net.
NMR studies have also explored the phase behavior of this compound in mixtures with other lipids. For example, 2H-NMR studies of mixtures of C16:0 ceramide and deuterated POPC found that gel and liquid-crystalline phases coexisted over a wide range of temperatures and compositions, with domains of different composition and physical state present at physiological temperatures core.ac.uk. However, these studies did not find evidence of liquid-liquid phase separation in the fluid phase core.ac.uk.
Furthermore, NMR has been used to study the impact of this compound on the polymorphic propensities of phospholipids. For instance, 2H and 31P solid-state NMR spectroscopy have been used to investigate the effects of this compound on the lipid polymorphism of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) nih.gov. The presence of this compound leads to an upshift in the gel-to-liquid crystalline phase transition temperature and a downshift in the lamellar-to-inverted hexagonal phase transition temperature of POPE nih.gov. This opposite influence on the two transitions can result in a three-phase coexistence line nih.gov.
Table 2: Effect of this compound (20%) on DMPC Bilayer Properties (MD Simulations)
| Property | Pure DMPC | DMPC + 20% this compound | Change | Source |
| Area per Lipid (Ų) | 61.1 ± 0.3 | 51.0 ± 1.0 (DMPC) | Decrease | core.ac.uk |
| Bilayer Thickness (Å) | 32.3 ± 0.2 | 40.0 ± 0.4 | Increase | core.ac.uk |
| Chain Order | Lower | Higher | Increase | core.ac.uknih.gov |
| Hydrogen Bonding | DMPC-Water | DMPC-Water, C16-DMPC | C16-DMPC H-bonds form | core.ac.uk |
Table 3: Effect of this compound on POPE Phase Transitions (NMR)
| POPE Phase Transition | Effect of this compound | Source |
| Gel-to-liquid crystalline (Lβ-Lα) | Upshift in temperature | nih.gov |
| Lamellar-to-inverted hexagonal (L-HII) | Downshift in temperature | nih.gov |
These advanced methodological approaches provide a comprehensive understanding of how this compound interacts with and modifies lipid membranes at a molecular level, offering crucial insights into its potential roles in various cellular processes.
Future Directions and Unanswered Questions in C16 Ceramide Research
Elucidating Specificity of CerS5 vs CerS6-Derived C16-Ceramide Functions
Both CerS5 and CerS6 are known to synthesize this compound, yet emerging evidence suggests distinct functional roles for the this compound pools generated by each enzyme. CerS5 and CerS6 exhibit specificity for C14-C16 fatty acyl CoAs. frontiersin.org Studies indicate that while both enzymes produce C16:0 ceramide, these lipids can differ significantly in their functions and effects, potentially due to distinct tissue distribution and cellular localization. lipotype.com For instance, CerS6-derived C16 ceramides (B1148491) have been shown to localize to mitochondria and mitochondria-associated membranes (MAMs), impacting mitochondrial dynamics and contributing to metabolic dysfunction, including diet-induced obesity, hepatic steatosis, and insulin (B600854) resistance. lipotype.comportlandpress.com In contrast, C16 ceramides originating from CerS5 appear to localize outside these areas, possibly in other organellar membranes. portlandpress.com Furthermore, studies in mice have demonstrated that only CerS6 deficiency, but not CerS5 deficiency, provides protection against metabolic dysfunction. lipotype.comportlandpress.com
Despite these findings, the precise mechanisms underlying the differential localization and function of CerS5- and CerS6-derived this compound pools are not fully understood. Future research should focus on comprehensively mapping the subcellular distribution of this compound produced by each synthase under various physiological and pathological conditions. Elucidating the specific protein interactors and downstream signaling pathways uniquely modulated by this compound from each source is crucial. Techniques such as spatially resolved lipidomics and proteomics, coupled with genetic manipulation of CerS5 and CerS6, will be essential in dissecting these specific roles. Understanding these distinctions is vital for developing targeted therapies that modulate specific this compound pools without affecting others.
Comprehensive Mapping of this compound Interacting Proteins and Networks
The biological functions of ceramides are mediated, at least in part, through direct interaction with effector proteins. csic.es While some this compound binding proteins have been identified, a comprehensive map of its interactome is still lacking. Known interactors include proteins involved in apoptosis, such as voltage-dependent anion channel 2 (VDAC2), BAX, and BCL-XL. portlandpress.comcsic.espreprints.orgresearchgate.netnih.gov this compound has also been shown to bind directly to the p53 DNA-binding domain, acting as a natural regulatory ligand that stabilizes p53 and disrupts its interaction with MDM2. researchgate.netacs.orgresearchgate.net Additionally, CerS6-derived C16 ceramides interact with mitochondrial fission factor (MFF), promoting mitochondrial fragmentation. portlandpress.comresearchgate.net The ceramide transfer protein (CERT) START domain also efficiently transfers natural D-erythro-C16-ceramide. rcsb.orgpnas.org
Future research should aim to comprehensively identify and validate this compound interacting proteins using unbiased proteomic approaches. Techniques such as photoaffinity labeling coupled with mass spectrometry have already shown promise in identifying potential ceramide-binding proteins. csic.esd-nb.info Further studies are needed to confirm these interactions in relevant cellular and tissue contexts and to determine the functional consequences of this compound binding. Mapping the dynamic nature of these interactions in response to various stimuli and in different cellular compartments will provide deeper insights into this compound signaling networks. Understanding the complete interactome will help to fully delineate the diverse roles of this compound in cellular processes.
Integration of this compound Signaling with Broader Cellular and Organismal Networks
This compound does not function in isolation but rather integrates with numerous other cellular signaling pathways and metabolic networks. It is involved in processes such as apoptosis, ER stress, mitochondrial function, and inflammation. lipotype.comportlandpress.compreprints.orgresearchgate.netnih.govd-nb.infonih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net For example, this compound can induce ER stress and modulate the unfolded protein response pathway. researchgate.netresearchgate.net It also plays a critical role in mitochondrial dysfunction and fragmentation, particularly the pool generated by CerS6. lipotype.comportlandpress.comresearchgate.net Furthermore, this compound accumulation is linked to insulin resistance and metabolic diseases. frontiersin.orglipotype.comd-nb.infonih.govfrontiersin.orgresearchgate.netcaymanchem.comfrontiersin.org
Future research should focus on understanding how this compound signaling is integrated with these broader networks. This includes investigating the upstream signals that trigger this compound production by CerS5 and CerS6 in specific contexts, as well as the downstream effectors that mediate its diverse biological outcomes. How this compound interacts with other lipid signaling pathways, such as those involving sphingosine-1-phosphate or diacylglycerol, also warrants further investigation. Systems biology approaches, combining lipidomics, proteomics, and transcriptomics, can help to build comprehensive models of this compound's interconnectedness within cellular and organismal systems. Understanding these intricate relationships is crucial for comprehending the full impact of this compound on health and disease.
Development of Novel Research Tools and Methodologies for this compound Study
Studying the complex biology of this compound requires sophisticated research tools and methodologies. While techniques like mass spectrometry are essential for quantifying ceramide levels, there is a need for novel tools to investigate its localization, dynamics, and interactions in living cells and organisms. mdpi.comlcms.cz Challenges remain in effectively delivering exogenous ceramides to cells and controlling their intracellular localization and metabolism. researchgate.netpnas.org
Future directions include the development of more specific and sensitive probes for detecting and imaging this compound in real-time within different cellular compartments. Genetically encoded biosensors that can report on this compound levels or activity would be invaluable. Improved methods for the targeted delivery of this compound to specific cells or tissues, perhaps using nanoparticles or other delivery systems, are also needed. pnas.org Furthermore, developing advanced computational models to simulate this compound metabolism, localization, and interaction kinetics would complement experimental studies. The creation of highly selective inhibitors or activators for CerS5 and CerS6 would also be powerful tools for dissecting their specific roles. caymanchem.com Continued innovation in analytical techniques, such as advanced mass spectrometry methods, will further enhance the ability to accurately measure and characterize this compound species. lcms.cz
Identifying this compound as a Modulator in Additional Mechanistic Disease Models
This compound has been implicated in a growing number of diseases, including metabolic disorders, cancer, and neurodegenerative diseases. frontiersin.orglipotype.compreprints.orgacs.orgd-nb.infonih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgnih.govresearchgate.netcaymanchem.comfrontiersin.orgmdpi.commdpi.comnih.gov Elevated levels of C16:0 ceramide are associated with insulin resistance and metabolic dysfunction in obese individuals. frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org It has also been linked to slower gait, an aging marker. frontiersin.org In cancer, the role of this compound appears complex and context-dependent, sometimes promoting apoptosis and other times contributing to tumor growth or therapy resistance. preprints.orgacs.orgresearchgate.netfrontiersin.orgresearchgate.netmdpi.com Elevated serum levels of this compound have also been associated with an increased risk of depression in patients with cerebral hemorrhage. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
